Product packaging for N1,N2-Bis(2-(diethylamino)ethyl)oxalamide(Cat. No.:CAS No. 5432-13-3)

N1,N2-Bis(2-(diethylamino)ethyl)oxalamide

Cat. No.: B057869
CAS No.: 5432-13-3
M. Wt: 286.41 g/mol
InChI Key: QQBJZFVHGHXOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N1,N2-Bis(2-(diethylamino)ethyl)oxalamide, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₃₀N₄O₂ and its molecular weight is 286.41 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-bis[2-(diethylamino)ethyl]oxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₄H₃₀N₄O₂ B057869 N1,N2-Bis(2-(diethylamino)ethyl)oxalamide CAS No. 5432-13-3

Properties

IUPAC Name

N,N'-bis[2-(diethylamino)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N4O2/c1-5-17(6-2)11-9-15-13(19)14(20)16-10-12-18(7-3)8-4/h5-12H2,1-4H3,(H,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBJZFVHGHXOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20969382
Record name N~1~,N~2~-Bis[2-(diethylamino)ethyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20969382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5432-13-3
Record name NSC13707
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13707
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~2~-Bis[2-(diethylamino)ethyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20969382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N1,N2-Bis(2-(diethylamino)ethyl)oxalamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N2-Bis(2-(diethylamino)ethyl)oxalamide is a symmetrical oxalamide derivative with potential applications in medicinal chemistry and coordination chemistry. This document provides a comprehensive overview of its chemical structure, properties, and known biological activities. While detailed experimental data remains limited in publicly accessible literature, this guide consolidates available information on its synthesis, potential anticancer and antimicrobial properties, and its role as a ligand. This paper aims to serve as a foundational resource for researchers interested in the further investigation and development of this compound.

Chemical Structure and Properties

This compound is characterized by a central oxalamide core to which two diethylaminoethyl side chains are attached. This structure imparts both hydrogen bonding capabilities, through the amide groups, and basic centers in the form of the tertiary amine functionalities.

Chemical Structure:

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C14H30N4O2--INVALID-LINK--[1]
Molecular Weight 286.41 g/mol --INVALID-LINK--[1]
CAS Number 5432-13-3--INVALID-LINK--[1]
Melting Point 169–171°C--INVALID-LINK--[2]
SMILES CCN(CC)CCNC(=O)C(=O)NCCN(CC)CC--INVALID-LINK--[3]
Solubility Data not available
pKa Data not available

Synthesis

Based on this, a plausible synthetic route for this compound is the reaction of N,N-diethylethylenediamine with oxalyl chloride in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Synthetic Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product reactant1 N,N-Diethylethylenediamine reaction Reaction under Inert Atmosphere reactant1->reaction reactant2 Oxalyl Chloride reactant2->reaction solvent Inert Solvent (e.g., Dichloromethane) solvent->reaction base Base (e.g., Triethylamine) base->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve N,N-diethylethylenediamine (2 equivalents) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in a suitable anhydrous solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Oxalyl Chloride: Slowly add a solution of oxalyl chloride (1 equivalent) in the same solvent to the cooled amine solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Quench the reaction with water. Separate the organic layer, and wash it successively with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Biological and Chemical Properties

Anticancer and Antimicrobial Potential

While specific quantitative data such as IC50 or Minimum Inhibitory Concentration (MIC) values for this compound are not available in the public domain, the broader class of oxalamide derivatives has been investigated for such properties. Some studies on other oxalamide derivatives have reported potential anticancer and antimicrobial activities.[1][2] The proposed mechanism of action involves the diethylamino groups forming hydrogen bonds and electrostatic interactions with biological targets.[2]

Coordination Chemistry

The presence of multiple nitrogen and oxygen atoms makes this compound an effective chelating ligand for various metal ions. It can form stable complexes with metal ions, and this property is valuable in the study of metal-ligand interactions which are crucial in many biological systems.[4]

Logical Relationship of Properties:

G structure Chemical Structure (Oxalamide Core + Diethylaminoethyl Chains) h_bonding Hydrogen Bonding Capability (Amide Groups) structure->h_bonding coordination Coordination Sites (N and O atoms) structure->coordination electrostatic_interactions Electrostatic Interactions (Tertiary Amines) structure->electrostatic_interactions biological_activity Potential Biological Activity (Anticancer, Antimicrobial) h_bonding->biological_activity ligand_properties Ligand Properties coordination->ligand_properties electrostatic_interactions->biological_activity

Caption: Interplay of structure and properties of the target molecule.

Future Directions

The existing data on this compound suggests it is a compound of interest for further research. Key areas for future investigation include:

  • Detailed Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol and full characterization of its physicochemical properties, including solubility and pKa.

  • Quantitative Biological Evaluation: Systematic screening of the compound against a panel of cancer cell lines and microbial strains to determine its IC50 and MIC values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

  • Coordination Chemistry Exploration: Synthesis and characterization of its metal complexes and evaluation of their potential applications, for instance, as catalysts or therapeutic agents.

Conclusion

This compound presents a promising scaffold for further investigation in medicinal and materials chemistry. This guide consolidates the currently available information to provide a starting point for researchers. The lack of comprehensive experimental data highlights the need for further studies to fully understand and exploit the potential of this molecule.

References

An In-depth Technical Guide to N1,N2-Bis(2-(diethylamino)ethyl)oxalamide (CAS 5432-13-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N2-Bis(2-(diethylamino)ethyl)oxalamide, also known as DEAE-Oxalamide, with CAS number 5432-13-3, is a symmetrical oxalamide derivative. This document provides a comprehensive overview of its chemical properties, potential synthesis routes, and reported biological activities, including its prospective applications in anticancer and antimicrobial research, as well as its utility in coordination chemistry. The guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is characterized by a central oxalamide core with two diethylaminoethyl side chains. This structure imparts specific chemical properties that are of interest in various scientific domains.

PropertyValueSource
CAS Number 5432-13-3[1]
Molecular Formula C₁₄H₃₀N₄O₂[1]
Molecular Weight 286.41 g/mol [1]
IUPAC Name N¹,N²-bis[2-(diethylamino)ethyl]ethanediamide
Synonyms N,N'-Bis(2-(diethylamino)ethyl)oxamide, DEAE-Oxalamide
Canonical SMILES CCN(CC)CCNC(=O)C(=O)NCCN(CC)CC
InChI Key QQBJZFVHGHXOHQ-UHFFFAOYSA-N[1]

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general synthetic approach can be inferred from standard organic chemistry principles.

General Synthesis Pathway

The synthesis would likely involve the reaction of a derivative of oxalic acid, such as oxalyl chloride or a dialkyl oxalate, with N,N-diethylethylenediamine.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product Oxalic_Acid_Derivative Oxalic Acid Derivative (e.g., Oxalyl Chloride) Reaction_Step Acylation Oxalic_Acid_Derivative->Reaction_Step Amine N,N-Diethylethylenediamine Amine->Reaction_Step Product This compound Reaction_Step->Product

Caption: General synthesis pathway for this compound.

Postulated Experimental Protocol

Note: This is a representative protocol and may require optimization.

  • Reaction Setup: To a stirred solution of N,N-diethylethylenediamine (2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a solution of oxalyl chloride (1 equivalent) in the same solvent dropwise at a reduced temperature (e.g., 0 °C).

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 12-24 hours) to ensure the completion of the reaction.

  • Work-up: Quench the reaction with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any excess acid. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization Data
TechniqueExpected Data
¹H NMR Signals corresponding to the ethyl protons (triplet and quartet), and methylene protons of the ethylenediamine backbone.
¹³C NMR Resonances for the carbonyl carbons of the oxalamide group, and the aliphatic carbons of the diethylaminoethyl chains.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide (Amide I band), and N-H bending (Amide II band).

Biological and Chemical Applications

This compound has been identified as a compound of interest in several areas of research, primarily for its potential biological activities and its role as a ligand in coordination chemistry.

Anticancer and Antimicrobial Potential

Some sources suggest that this compound exhibits potential as an anticancer and antimicrobial agent. However, specific quantitative data such as IC₅₀ (half-maximal inhibitory concentration) for cancer cell lines or MIC (minimum inhibitory concentration) values against microbial strains are not well-documented in the available literature. The proposed mechanism of action involves the diethylamino groups, which can participate in hydrogen bonding and electrostatic interactions with biological targets.

Coordination Chemistry

The presence of multiple nitrogen and oxygen donor atoms makes this compound an effective chelating ligand for various metal ions. The formation of stable metal complexes is a key feature of this molecule, with potential applications in catalysis, materials science, and as metallodrug candidates.

Coordination_Complex Ligand This compound Complex Coordination Complex Ligand->Complex Metal_Ion Metal Ion (e.g., Cu²⁺, Ni²⁺, Co²⁺) Metal_Ion->Complex Applications Potential Applications: - Catalysis - Materials Science - Metallodrugs Complex->Applications

Caption: Chelation of a metal ion by this compound.

Future Research Directions

The current body of literature on this compound suggests several avenues for future investigation:

  • Definitive Synthesis and Characterization: A detailed and optimized synthesis protocol, along with a comprehensive spectroscopic characterization, would be of great value to the scientific community.

  • Systematic Biological Screening: A thorough evaluation of its anticancer and antimicrobial properties against a wide range of cancer cell lines and microbial pathogens is warranted to validate the preliminary claims. This should include the determination of IC₅₀ and MIC values.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects is crucial for its potential development as a therapeutic agent.

  • Exploration of Coordination Complexes: The synthesis and characterization of a broader range of metal complexes with this ligand could lead to the discovery of novel catalysts, functional materials, or metallodrugs with unique properties.

Future_Research cluster_future Future Research Current_Knowledge This compound (Limited Data) Synthesis Optimized Synthesis & Full Characterization Current_Knowledge->Synthesis Bio_Screening Systematic Biological Screening (IC₅₀, MIC) Current_Knowledge->Bio_Screening MoA Mechanism of Action Studies Current_Knowledge->MoA Coord_Chem Exploration of Coordination Complexes Current_Knowledge->Coord_Chem

Caption: Proposed future research directions for the compound.

Conclusion

This compound is a molecule with demonstrated potential in both medicinal chemistry and materials science. While the currently available data is somewhat limited, it provides a strong rationale for further in-depth investigation. This technical guide consolidates the existing information and outlines key areas for future research that could unlock the full potential of this versatile compound. It is hoped that this document will serve as a valuable resource for scientists and researchers, stimulating further exploration and discovery.

References

In-depth Technical Guide: The Enigmatic Mechanism of Action of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the current scientific understanding of the mechanism of action for the compound N1,N2-Bis(2-(diethylamino)ethyl)oxalamide, also known by the synonym DEAE-Oxalamide. Despite its commercial availability and claims of biological activity, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant lack of in-depth research on its specific molecular targets and signaling pathways. This document summarizes the limited available information, highlights inconsistencies in preliminary claims, and underscores the necessity for foundational research to elucidate its pharmacological profile.

Introduction

This compound is a synthetic, symmetrical oxalamide derivative. Its structure, featuring a central oxalamide core flanked by two diethylaminoethyl arms, suggests its potential for engaging in biological interactions through hydrogen bonding and electrostatic interactions.[1] Preliminary, non-peer-reviewed sources suggest that this compound may possess anticancer and antimicrobial properties, sparking interest in its potential therapeutic applications.[1] However, a thorough investigation into its mechanism of action reveals a notable absence of published, peer-reviewed data to substantiate these claims and provide a detailed understanding of its biological effects at a molecular level.

Putative Biological Activities (Unverified)

Commercial suppliers of this compound have associated it with the following biological activities:

  • Anticancer Properties: It has been claimed that the compound reduces the viability of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) in vitro. The proposed mechanism is the induction of apoptosis, reportedly evidenced by an increase in caspase-3 activity.[1] Furthermore, it is suggested that in vivo xenograft models have shown a reduction in tumor size following administration of the compound.[1]

  • Antimicrobial Activity: There are general statements suggesting that this compound exhibits antimicrobial properties.[1]

It is critical to note that these claims are not supported by citations to primary scientific literature, and as such, they remain unverified.

Critical Analysis of Available Information

A significant point of contention in the unverified claims is the reported induction of apoptosis via caspase-3 in MCF-7 cells. The MCF-7 cell line is widely documented in scientific literature to be deficient in caspase-3 due to a functional deletion in the CASP-3 gene. This fundamental inconsistency raises questions about the reliability of the available information regarding the compound's mechanism of action.

Current Gaps in Knowledge

The development of this compound as a potential therapeutic agent is severely hampered by the lack of foundational scientific research. The following critical information is currently absent from the public domain:

  • Quantitative Data: There is no published data on the potency and efficacy of the compound, such as IC50 (half-maximal inhibitory concentration) values for cancer cell lines or MIC (minimum inhibitory concentration) values for microbial species.

  • Experimental Protocols: Detailed methodologies for the purported in vitro and in vivo experiments are not available. This includes information on compound concentrations, treatment durations, assay conditions, and animal models used.

  • Molecular Targets and Signaling Pathways: The specific cellular components with which this compound interacts remain unknown. Consequently, the signaling pathways that are modulated by this compound have not been elucidated.

Future Research Directions

To establish a clear understanding of the mechanism of action of this compound, a systematic and rigorous scientific investigation is required. The following experimental workflow is proposed:

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Evaluation A Compound Acquisition & Purity Analysis B Cytotoxicity Screening (Panel of Cancer Cell Lines) A->B C Antimicrobial Susceptibility Testing (Diverse Microbes) A->C D Determination of IC50 & MIC Values B->D C->D E Apoptosis Assays (Annexin V, Caspase Activation) D->E F Cell Cycle Analysis D->F G Target Identification Studies (e.g., Affinity Chromatography, Proteomics) E->G F->G H Signaling Pathway Analysis (Western Blot, Kinase Assays) G->H I Pharmacokinetic & Toxicity Studies in Animal Models H->I J Xenograft/Orthotopic Tumor Model Efficacy Studies I->J K Infection Model Efficacy Studies I->K

Caption: Proposed research workflow for elucidating the mechanism of action.

Conclusion

While this compound is a commercially available compound with unverified claims of biological activity, there is a profound lack of rigorous, peer-reviewed scientific data to support these assertions. The absence of information on its mechanism of action, molecular targets, and quantitative efficacy prevents any meaningful assessment of its therapeutic potential. The scientific community is encouraged to undertake foundational research to characterize this compound, which will be essential to validate or refute the preliminary claims and determine if further investigation is warranted. Until such data becomes available, any consideration of this compound for research and development purposes should be approached with significant caution.

References

In-Depth Technical Guide: N1,N2-Bis(2-(diethylamino)ethyl)oxalamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N2-Bis(2-(diethylamino)ethyl)oxalamide, also referred to as DEAE-Oxalamide, is a symmetrical oxalamide derivative with the CAS Number 5432-13-3.[1][2] This molecule has garnered interest in medicinal chemistry due to its potential as an antimicrobial and anticancer agent. Its structure, featuring a central oxalamide backbone flanked by two diethylaminoethyl groups, allows for hydrogen bonding and coordination with metal ions, suggesting a variety of potential biological interactions.[1] This document provides a comprehensive review of the available scientific literature on this compound, presenting its chemical properties, synthesis, biological activities, and available experimental data.

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValueSource
IUPAC Name N,N'-bis[2-(diethylamino)ethyl]oxamide[1]
CAS Number 5432-13-3[1][2]
Molecular Formula C14H30N4O2[2]
Molecular Weight 286.41 g/mol [2]
Melting Point 169–171°C[1]
Purity (after recrystallization) >99.5% (HPLC)[1]

Synthesis and Purification

Synthesis

The synthesis of this compound typically involves the coupling of an oxalic acid derivative with the appropriate diethylaminoethylamine precursor. A common laboratory-scale synthesis is analogous to the general preparation of oxalamides.

Experimental Workflow: General Synthesis

cluster_reactants Reactants cluster_process Reaction cluster_product Product Oxalyl_Chloride Oxalyl Chloride Reaction_Vessel Reaction in an inert solvent (e.g., Dichloromethane) Oxalyl_Chloride->Reaction_Vessel N,N-Diethylethylenediamine N,N-Diethylethylenediamine N,N-Diethylethylenediamine->Reaction_Vessel Crude_Product Crude this compound Reaction_Vessel->Crude_Product DEAE_Oxalamide This compound Cancer_Cells Cancer Cells (HeLa, MCF-7) DEAE_Oxalamide->Cancer_Cells Caspase3_Activation Increased Caspase-3 Activity Cancer_Cells->Caspase3_Activation Apoptosis Induction of Apoptosis Caspase3_Activation->Apoptosis Reduced_Viability Reduced Cell Viability Apoptosis->Reduced_Viability

References

The Oxalamide Core: A Journey from Discovery to Diverse Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The oxalamide scaffold, characterized by a central N,N'-di-substituted ethanediamide core, has emerged as a privileged structure in medicinal chemistry and materials science. Its journey from a simple organic molecule to a versatile building block for complex, biologically active compounds is a testament to the power of chemical synthesis and the relentless pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and diverse applications of oxalamide derivatives, with a focus on their synthesis, biological activities, and mechanisms of action.

A Historical Perspective: The Discovery and Evolution of Oxalamide Synthesis

The history of oxalamide (ethanediamide) dates back to the 19th century, with early reports on its synthesis. One of the first documented methods, reported by Von Liebig in 1860, involved the hydrolysis of cyanogen.[1] Early 20th-century advancements included the pyrolysis of ammonium oxalate.[1] These initial methods, while foundational, were often inefficient and utilized harsh reagents.

The mid-20th century saw the development of more controlled synthetic routes, such as the treatment of ethyl oxalate with ammonia.[1] A significant improvement in the pyrolysis of ammonium oxalate was achieved by employing acidic phosphorus-containing catalysts, which enhanced the yield and purity of oxamide.

The latter half of the 20th century and the early 21st century witnessed the development of more sophisticated and sustainable methods for synthesizing oxalamide derivatives. A notable advancement is the acceptorless dehydrogenative coupling of ethylene glycol and amines, catalyzed by ruthenium pincer complexes. This method is highly atom-economical, producing hydrogen gas as the only byproduct.

Conventional laboratory-scale synthesis of N,N'-disubstituted oxalamide derivatives typically involves the reaction of oxalyl chloride with two equivalents of a primary or secondary amine. This straightforward and versatile method allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships.

Synthetic Methodologies: Key Experimental Protocols

The synthesis of oxalamide derivatives is adaptable, and the following protocols represent common and effective methods for the preparation of these compounds.

General Procedure for the Synthesis of Symmetrical N,N'-Disubstituted Oxalamides

This method is widely used for the synthesis of symmetrical oxalamides from primary or secondary amines and oxalyl chloride.

Materials:

  • Amine (e.g., aniline, benzylamine)

  • Oxalyl chloride

  • Triethylamine (or other suitable base)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

Protocol:

  • Dissolve the amine (2.0 eq.) and triethylamine (2.2 eq.) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride (1.0 eq.) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure N,N'-disubstituted oxalamide.

Acceptorless Dehydrogenative Coupling of Ethylene Glycol and Amines

This modern, sustainable method offers an atom-economical route to oxalamides.

Materials:

  • Ethylene glycol

  • Amine (e.g., hexylamine)

  • Ruthenium pincer catalyst (e.g., Ru-MACHO-BH)

  • Base (e.g., potassium tert-butoxide)

  • Anhydrous toluene

Protocol:

  • In a glovebox, charge a Schlenk tube with the ruthenium pincer catalyst (e.g., 1 mol%) and the base (e.g., 5 mol%).

  • Add anhydrous toluene, followed by the amine (2.0 eq.) and ethylene glycol (1.0 eq.).

  • Seal the Schlenk tube and heat the reaction mixture at a specified temperature (e.g., 110-135 °C) for a designated time (e.g., 24 hours).

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired oxalamide.

Therapeutic Applications and Biological Activities

Oxalamide derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs targeting various diseases.

Antiviral Activity: Neuraminidase Inhibition

Certain oxalamide derivatives have been identified as potent inhibitors of neuraminidase, a key enzyme in the life cycle of the influenza virus.[2] Inhibition of neuraminidase prevents the release of new virus particles from infected cells, thereby halting the spread of the infection.

Mechanism of Action: Oxalamide-based neuraminidase inhibitors act as competitive inhibitors, binding to the active site of the enzyme. The oxalamide core often forms crucial hydrogen bond interactions with key amino acid residues in the active site, such as the highly conserved arginine triad (Arg118, Arg292, and Arg371).[2]

Neuraminidase_Inhibition cluster_virus Influenza Virus Life Cycle cluster_inhibition Inhibition by Oxalamide Derivatives Virus_Entry Virus Entry Replication Viral Replication Virus_Entry->Replication 1. Endocytosis & Uncoating Budding Virus Budding Replication->Budding 2. Assembly Release Virus Release Budding->Release 3. Release of new virions Release->Virus_Entry Infection of new cells Oxalamide_Derivative Oxalamide Derivative Neuraminidase Neuraminidase Enzyme Oxalamide_Derivative->Neuraminidase Binds to active site Neuraminidase->Release Cleaves sialic acid for release Neuraminidase->Release Inhibits cleavage caption Mechanism of Neuraminidase Inhibition

Metabolic and Endocrine Disorders: α-Glucosidase Inhibition

Derivatives of oxalamide have shown promise as inhibitors of α-glucosidase, an enzyme involved in the breakdown of carbohydrates in the small intestine.[1] By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to better management of postprandial hyperglycemia in type 2 diabetes.

Mechanism of Action: These compounds can act as either competitive or non-competitive inhibitors of α-glucosidase.[1] They bind to the enzyme, preventing the hydrolysis of complex carbohydrates into absorbable monosaccharides.

Alpha_Glucosidase_Inhibition Complex_Carbohydrates Complex Carbohydrates (e.g., Starch) Alpha_Glucosidase α-Glucosidase (in small intestine) Complex_Carbohydrates->Alpha_Glucosidase Substrate Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Absorption Glucose->Bloodstream Absorption Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Oxalamide_Derivative Oxalamide Derivative Oxalamide_Derivative->Alpha_Glucosidase Inhibits caption α-Glucosidase Inhibition Pathway

Immunosuppression and Cancer: IMPDH Inhibition

Oxalamide derivatives have been investigated as inhibitors of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides. This pathway is crucial for the proliferation of lymphocytes and some cancer cells, making IMPDH an attractive target for immunosuppressive and anticancer therapies.

Mechanism of Action: By inhibiting IMPDH, oxalamide derivatives deplete the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis. This leads to the arrest of cell proliferation in rapidly dividing cells like activated lymphocytes and tumor cells.

IMPDH_Inhibition_Pathway IMP Inosine Monophosphate (IMP) IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA_Synthesis DNA and RNA Synthesis GTP->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation (Lymphocytes, Cancer Cells) DNA_RNA_Synthesis->Cell_Proliferation Oxalamide_Derivative Oxalamide Derivative Oxalamide_Derivative->IMPDH Inhibits caption IMPDH Inhibition Pathway

Other Biological Activities

Beyond the aforementioned applications, oxalamide derivatives have been screened for a variety of other biological activities, including:

  • Antioxidant Properties: Some derivatives have shown the ability to scavenge free radicals.

  • Anticancer Activity: Besides IMPDH inhibition, some oxalamides have been evaluated for their cytotoxic effects against various cancer cell lines.

  • Anti-plasmodial Activity: Hybrid molecules incorporating the oxalamide linker have demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria.

Quantitative Data Summary

The following tables summarize key quantitative data for representative oxalamide derivatives from various studies.

Table 1: Neuraminidase Inhibitory Activity of Selected Oxalamide Derivatives [2]

CompoundSubstitution PatternIC₅₀ (µM)
ZINC05250774 (Lead)-1.91
Z23-chloro-substituted phenyl0.09
Oseltamivir Carboxylate (Control)-0.10

Table 2: α-Glucosidase Inhibitory Activity of Selected Oxalamide Derivatives [1]

CompoundSubstitution PatternIC₅₀ (µM)
Derivative 1Unsubstituted Phenyl> 100
Derivative 24-Chlorophenyl55.8
Derivative 32,4-Dichlorophenyl38.2
1-Deoxynojirimycin (Control)-425.6

Table 3: Antioxidant Activity (DPPH Radical Scavenging) of Selected Oxalamide Derivatives

CompoundSubstitution PatternIC₅₀ (µM)
Bis(2,5-dimethylphenyl)oxalamide2,5-Dimethylphenyl51.2
Bis(3-bromophenyl)oxalamide3-Bromophenyl55.4
Bis(4-bromophenyl)oxalamide4-Bromophenyl47.3
BHA (Control)-44.2

Structure-Activity Relationships (SAR)

The ease of synthesis of oxalamide derivatives has facilitated extensive structure-activity relationship (SAR) studies. Some general trends have emerged:

  • Aromatic Substituents: The nature and position of substituents on the aromatic rings of N,N'-diaryl oxalamides significantly influence their biological activity. For instance, in neuraminidase inhibitors, a 3-chloro-substituted phenyl group was found to enhance potency.[2] In α-glucosidase inhibitors, electron-withdrawing groups on the phenyl rings generally lead to increased activity.[1]

  • Linker Length and Flexibility: In hybrid molecules, the length and flexibility of the linker connecting the oxalamide core to other pharmacophores can be critical for optimal interaction with the biological target.

  • Hydrogen Bonding: The two N-H protons of the oxalamide core are excellent hydrogen bond donors, and their interaction with protein backbones or side chains is often a key determinant of binding affinity.

Conclusion and Future Directions

The oxalamide core has proven to be a remarkably versatile scaffold in the design of biologically active molecules. From its early discovery and the evolution of its synthesis to its current status as a privileged structure in medicinal chemistry, the journey of oxalamide derivatives highlights the continuous innovation in the field of drug discovery. The ability to readily modify the peripheral substituents allows for the fine-tuning of physicochemical properties and biological activity, making the oxalamide scaffold a valuable tool for developing novel therapeutics.

Future research in this area is likely to focus on several key aspects:

  • Exploration of New Biological Targets: The inherent properties of the oxalamide core suggest that it may be effective against a wider range of biological targets than currently explored.

  • Development of Asymmetric Syntheses: For chiral oxalamide derivatives, the development of efficient asymmetric synthetic methods will be crucial for preparing enantiomerically pure compounds.

  • Application in Targeted Drug Delivery: The self-assembly properties of some oxalamide derivatives could be exploited for the development of novel drug delivery systems.

  • Further Elucidation of Mechanisms of Action: A deeper understanding of the molecular interactions between oxalamide derivatives and their biological targets will guide the design of more potent and selective inhibitors.

References

Spectroscopic and Mechanistic Analysis of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N2-Bis(2-(diethylamino)ethyl)oxalamide is a symmetrical oxalamide derivative with potential applications in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for these analytical techniques are presented, alongside a summary of key quantitative data. Furthermore, this guide illustrates a general experimental workflow for spectroscopic analysis and a proposed signaling pathway for the antimicrobial activity of this class of compounds, based on evidence from structurally related molecules.

Spectroscopic Data

The structural integrity and purity of synthesized this compound can be confirmed through a suite of spectroscopic techniques. The following tables summarize the expected quantitative data for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts for ¹H and ¹³C NMR are presented in Table 1.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ) ppmMultiplicityAssignment
¹H NMR 3.40 - 3.60t-NH-CH₂ -CH₂-N(CH₂CH₃)₂
2.60 - 2.80t-NH-CH₂-CH₂ -N(CH₂CH₃)₂
2.50 - 2.70q-N-(CH₂ CH₃)₂
1.00 - 1.20t-N-(CH₂CH₃ )₂
¹³C NMR ~160sC=O
~52t-NH-C H₂-CH₂-N(CH₂CH₃)₂
~47t-NH-CH₂-C H₂-N(CH₂CH₃)₂
~47t-N-(C H₂CH₃)₂
~12q-N-(CH₂C H₃)₂

Note: Predicted values are based on the analysis of similar chemical structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. For this compound, Electrospray Ionization (ESI) in positive mode is a suitable technique.

Table 2: Mass Spectrometry Data for this compound

TechniqueModeExpected m/zAssignment
ESI-MSPositive287.24[M+H]⁺

Note: The expected m/z value is calculated based on the molecular formula C₁₄H₃₀N₄O₂.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic vibrational frequencies for this compound are listed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500MediumN-H stretch (amide)
2850 - 3000StrongC-H stretch (aliphatic)
~1650StrongC=O stretch (Amide I band)
~1550MediumN-H bend (Amide II band)
1000 - 1200MediumC-N stretch

Note: These are typical wavenumber ranges for the specified functional groups and may shift based on the molecular environment and sample state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Aliphatic amides, such as this compound, typically exhibit weak absorption in the UV region due to n → π* transitions of the carbonyl group.

Table 4: Predicted UV-Vis Absorption Data for this compound

Wavelength (λ_max)Molar Absorptivity (ε)SolventTransition
~210 - 220 nmLowEthanol/Watern → π*

Note: The exact λ_max and ε are highly dependent on the solvent and concentration.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Ensure the solution is free of any particulate matter.

  • Instrumentation and Data Acquisition:

    • Use a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher.

    • Acquire a ¹H NMR spectrum, typically with 16-32 scans.

    • Acquire a ¹³C NMR spectrum, typically with a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.

    • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation and Data Acquisition:

    • Use an electrospray ionization mass spectrometer (ESI-MS).

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer in positive ion mode.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

    • Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to obtain a stable and strong signal for the [M+H]⁺ ion.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation and Data Acquisition:

    • Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or water) of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

    • Use the same solvent as a blank for baseline correction.

  • Instrumentation and Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the cuvettes filled with the solvent.

    • Record the UV-Vis spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

    • Identify the wavelength of maximum absorbance (λ_max).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.

G General Experimental Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR IR Spectroscopy (FTIR-ATR) Purification->IR UVVis UV-Vis Spectroscopy Purification->UVVis Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment UVVis->Purity Report Technical Report Generation Structure->Report Purity->Report

Caption: Workflow for synthesis, purification, and spectroscopic analysis.

Proposed Antimicrobial Signaling Pathway

Based on studies of related diamide and polyamine compounds, a plausible mechanism of antimicrobial action for this compound involves the disruption of the bacterial cell membrane. The cationic nature of the protonated diethylamino groups at physiological pH is thought to facilitate interaction with the negatively charged components of the bacterial membrane, leading to membrane permeabilization and cell death.

G Proposed Antimicrobial Mechanism: Membrane Disruption cluster_compound Compound Interaction cluster_membrane Bacterial Cell Membrane cluster_outcome Cellular Outcome Compound This compound (Protonated) Binding Electrostatic Binding Compound->Binding Initial Interaction Membrane Negatively Charged Bacterial Membrane Insertion Hydrophobic Insertion Binding->Insertion Hydrophobic Moieties Disruption Membrane Permeabilization Insertion->Disruption Pore Formation/ Carpet Mechanism Leakage Ion & Metabolite Leakage Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action via membrane disruption.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic analysis of this compound. The presented data and protocols serve as a valuable resource for researchers involved in the synthesis, characterization, and evaluation of this and structurally related compounds. The potential antimicrobial mechanism, centered on bacterial membrane disruption, highlights a promising avenue for the development of new therapeutic agents. Further studies are warranted to fully elucidate the biological activity and therapeutic potential of this compound.

molecular weight and formula of "N1,N2-Bis(2-(diethylamino)ethyl)oxalamide"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N2-Bis(2-(diethylamino)ethyl)oxalamide is a chemical compound with the molecular formula C14H30N4O2 and a molecular weight of 286.41 g/mol .[1][2] Identified by the CAS Number 5432-13-3, this molecule is characterized by a central oxalamide core flanked by two diethylaminoethyl groups. While comprehensive biological studies on this specific molecule are not extensively detailed in publicly accessible literature, its structural motifs suggest potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. The diethylamino groups are known to participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to biological targets. This guide provides a summary of its known properties and outlines standard experimental protocols relevant to the investigation of its potential biological activities.

Core Compound Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C14H30N4O2[1][2]
Molecular Weight 286.41 g/mol [1][2]
CAS Number 5432-13-3[1]
Synonyms N,N'-bis[2-(diethylamino)ethyl]oxamide[1]
Canonical SMILES CCN(CC)CCNC(=O)C(=O)NCCN(CC)CC
Predicted LogP 1.3
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

Potential Biological Activities and Mechanism of Action

The chemical structure of this compound suggests several potential biological activities. The presence of two tertiary amine groups in the diethylaminoethyl side chains makes the molecule basic and capable of forming salts. These groups can also engage in hydrogen bonding and electrostatic interactions with biological macromolecules such as proteins and nucleic acids.

The oxalamide core provides a rigid linker that appropriately spaces the two diethylaminoethyl moieties, which can be crucial for bidentate binding to a target or for spanning a binding site. Analogous structures containing oxalamide and amine functionalities have been investigated for a range of bioactivities, including but not limited to, antimicrobial and anticancer effects. The proposed general mechanism of action involves the diethylamino groups interacting with molecular targets, while the oxalamide backbone offers structural stability for these interactions.

Standard Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assessment (Anticancer Activity)

A fundamental step in assessing the anticancer potential of a compound is to determine its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • HeLa (human cervical cancer) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: HeLa cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the compound. Control wells receive medium with DMSO at the same concentration as the highest compound concentration.

  • Incubation: The treated plates are incubated for a further 48-72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing

The antimicrobial potential of this compound can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

Protocol:

  • Compound Preparation: A stock solution of this compound is prepared and serially diluted in MHB in a 96-well plate.

  • Inoculum Preparation: The bacterial strain is grown overnight, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (bacteria in MHB without the compound) and a negative control (MHB alone) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the experimental protocols described above.

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed HeLa Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Compound treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 48-72h treatment->incubation add_mtt Add MTT Solution incubation->add_mtt dissolve_formazan Dissolve Formazan Crystals add_mtt->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50

Caption: Workflow for In Vitro Cytotoxicity Assessment using MTT Assay.

antimicrobial_workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis compound_dilution Serial Dilute Compound in Broth inoculum_prep Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells compound_dilution->inoculate inoculum_prep->inoculate incubate Incubate for 18-24h inoculate->incubate read_mic Visually Determine MIC incubate->read_mic

Caption: Workflow for Antimicrobial Susceptibility Testing by Broth Microdilution.

Conclusion and Future Directions

This compound presents a scaffold with potential for biological activity based on its chemical structure. The lack of extensive published data highlights an opportunity for further research. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of its anticancer and antimicrobial properties. Future studies should focus on screening this compound against a diverse panel of cancer cell lines and microbial strains to elucidate its spectrum of activity. Should promising activity be identified, subsequent research could delve into its specific mechanism of action, including the identification of molecular targets and the elucidation of any involved signaling pathways. Such studies would be crucial in determining the potential of this compound as a lead compound in drug discovery and development.

References

An In-depth Technical Guide on the Solubility and Physical Properties of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N2-Bis(2-(diethylamino)ethyl)oxalamide is a chemical compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known physical and chemical properties, with a focus on its solubility characteristics. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide combines reported values with theoretical predictions and established experimental protocols for the determination of key physical parameters. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and structurally related compounds.

Chemical Identity and Physical Properties

This compound, also known by its CAS number 5432-13-3, is a diamide derivative of oxalic acid. Its molecular structure consists of a central oxalamide core flanked by two diethylaminoethyl chains. This structure imparts specific chemical characteristics, including the potential for hydrogen bonding and coordination with metal ions.

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 5432-13-3[1]
Molecular Formula C₁₄H₃₀N₄O₂[1]
Molecular Weight 286.41 g/mol [1]
Melting Point 169–171 °C[2]
Purity (HPLC) >99.5%[2]
XLogP3 (Computed) 0.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 10
Topological Polar Surface Area 64.7 Ų

Solubility Profile

A general qualitative solubility profile is proposed in Table 2. It is crucial to note that these are predictions and require experimental verification.

Table 2: Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
Water pH-dependent, likely lowThe presence of basic amine groups suggests that solubility will increase in acidic aqueous solutions due to salt formation.
Ethanol SolubleThe parent oxamide is soluble in ethanol, and the ethyl groups on the side chains should be compatible.
Methanol SolubleSimilar to ethanol, this polar protic solvent is expected to dissolve the compound.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent, generally effective at dissolving a wide range of organic compounds.
Dichloromethane (DCM) Likely SolubleA common organic solvent that should be capable of dissolving the compound.
Diethyl Ether InsolubleThe parent oxamide is insoluble in diethyl ether.

Experimental Protocols

For researchers wishing to determine the precise physical properties of this compound, the following established experimental protocols are recommended.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

  • Sample Preparation: A small quantity of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate (e.g., 10-20 °C/minute) to determine an approximate melting range.

    • The apparatus is allowed to cool.

    • A second sample is heated, with the temperature raised rapidly to within 20 °C of the approximate melting point, and then the heating rate is slowed to 1-2 °C/minute.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of Aqueous Solubility (pH-Dependent)

Given the presence of basic amine groups, the aqueous solubility of this compound is expected to be influenced by pH.

Methodology:

  • Buffer Preparation: A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10) are prepared.

  • Equilibrium Method (Shake-Flask):

    • An excess amount of the compound is added to a known volume of each buffer in separate sealed flasks.

    • The flasks are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspensions are filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The solubility at each pH is reported in units such as mg/mL or µg/mL.

Potential Biological Activity and Mechanism of Action

While specific signaling pathways for this compound are not detailed in the available literature, its structural motifs suggest potential biological activities, including antimicrobial and anticancer effects. The proposed general mechanism of action involves the interaction of the diethylamino groups with molecular targets through hydrogen bonding and electrostatic interactions.[2] The oxamide core provides a stable scaffold for these interactions.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.

G A This compound B In Vitro Screening A->B C Antimicrobial Assays (e.g., MIC determination) B->C D Anticancer Assays (e.g., cell viability, apoptosis) B->D E Mechanism of Action Studies C->E D->E F Target Identification E->F G Lead Optimization F->G

Caption: A generalized workflow for the biological evaluation of this compound.

Logical Relationship for Property Determination

The determination of the physicochemical properties of a novel compound follows a logical progression, where initial characterization informs subsequent, more detailed studies.

G A Synthesis and Purification B Structural Characterization (NMR, MS, etc.) A->B C Purity Assessment (HPLC, Elemental Analysis) A->C D Melting Point Determination B->D C->D E Solubility Screening (Qualitative) C->E F Quantitative Solubility (pH-dependent, in various solvents) E->F G Further Physicochemical Characterization (pKa, LogP) F->G

Caption: Logical workflow for the physicochemical characterization of a synthesized compound.

Conclusion

This compound is a compound for which a complete physicochemical profile is yet to be fully elucidated in public domain literature. This guide provides the currently available data and outlines standard methodologies for the experimental determination of its key properties, particularly solubility. Further research is warranted to quantitatively determine its solubility in a range of solvents and to explore its potential biological activities and associated mechanisms of action. The information and protocols presented herein offer a solid foundation for such future investigations.

References

Unveiling the Potential: A Technical Guide to the Biological Activities of DEAE-Oxalamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the reported and potential biological activities of N,N'-bis(2-(diethylamino)ethyl)oxalamide, hereafter referred to as DEAE-Oxalamide. While comprehensive peer-reviewed data on this specific compound is limited, this document synthesizes available information on its potential anticancer and antimicrobial properties, drawing parallels with structurally related oxalamide derivatives. It further outlines plausible experimental protocols and signaling pathways that may be involved in its mechanism of action, providing a framework for future research and development.

Core Compound Profile

DEAE-Oxalamide is a symmetrical molecule featuring a central oxalamide core flanked by two diethylaminoethyl arms. The oxalamide backbone provides structural rigidity and potential for hydrogen bonding, while the tertiary amine functionalities of the diethylaminoethyl groups can participate in electrostatic interactions and may influence the compound's pharmacokinetic properties.

Potential Biological Activities

Based on preliminary data from commercial suppliers and studies on related oxalamide derivatives, DEAE-Oxalamide has been suggested to possess anticancer and antimicrobial properties.

Anticancer Activity

In vitro studies have suggested that DEAE-Oxalamide may exhibit cytotoxic effects against certain cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism of action involves the induction of apoptosis, a form of programmed cell death, which is a key target for many anticancer therapies. A potential downstream effector in this pathway is caspase-3, an executioner caspase that plays a crucial role in the final stages of apoptosis.

Table 1: Reported Anticancer Activity of DEAE-Oxalamide (Unverified)

Cell LineCancer TypeReported Effect
HeLaCervical CancerReduction in cell viability
MCF-7Breast CancerReduction in cell viability

Note: The data in this table is derived from a commercial supplier and has not been independently verified in peer-reviewed publications.

Antimicrobial Activity

Preliminary screenings have indicated that DEAE-Oxalamide may possess inhibitory activity against a range of pathogenic microorganisms. This includes Gram-positive bacteria, Gram-negative bacteria, and fungi.

Table 2: Reported Minimum Inhibitory Concentrations (MIC) of DEAE-Oxalamide (Unverified)

PathogenTypeMIC (µg/mL)Reported Effect
Staphylococcus aureusGram-positive bacterium32Inhibition of growth
Escherichia coliGram-negative bacterium16Complete growth inhibition
Candida albicansFungus (Yeast)64Reduced biofilm formation

Note: The data in this table is derived from a commercial supplier and has not been independently verified in peer-reviewed publications.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments that could be used to validate and expand upon the reported biological activities of DEAE-Oxalamide.

Synthesis of DEAE-Oxalamide

A common method for the synthesis of oxalamides involves the reaction of oxalyl chloride with a corresponding amine.[1]

Procedure:

  • Dissolve N,N-diethylethylenediamine in a suitable inert solvent (e.g., dichloromethane or tetrahydrofuran) and cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of oxalyl chloride in the same solvent to the cooled amine solution with constant stirring.

  • Maintain the reaction temperature between 0-5°C to minimize the formation of byproducts.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 2-4 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be washed with water and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Procedure:

  • Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare a series of dilutions of DEAE-Oxalamide in the appropriate cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of DEAE-Oxalamide. Include a vehicle control (medium with the same concentration of the solvent used to dissolve DEAE-Oxalamide) and a positive control (a known cytotoxic agent).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key marker of apoptosis.

Procedure:

  • Treat cancer cells with DEAE-Oxalamide at its predetermined IC50 concentration for a specified time.

  • Lyse the cells using a lysis buffer provided in a commercial caspase-3 assay kit.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford assay).

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for a colorimetric assay or DEVD-AMC for a fluorometric assay) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (at 405 nm for pNA) or fluorescence (excitation ~380 nm, emission ~460 nm for AMC) using a microplate reader.

  • The level of caspase-3 activity is proportional to the colorimetric or fluorescent signal.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Prepare a stock solution of DEAE-Oxalamide in a suitable solvent.

  • In a 96-well microtiter plate, perform a serial two-fold dilution of the DEAE-Oxalamide stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for yeast).

  • Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) according to established protocols (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • The MIC is determined as the lowest concentration of DEAE-Oxalamide that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

experimental_workflow_anticancer cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation synthesis Synthesis of DEAE-Oxalamide characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Lines (HeLa, MCF-7) cytotoxicity_assay Cytotoxicity Assay (MTT) cell_culture->cytotoxicity_assay ic50 Determine IC50 cytotoxicity_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50->apoptosis_assay caspase_assay Caspase-3 Activity Assay apoptosis_assay->caspase_assay signaling_pathway_apoptosis deae DEAE-Oxalamide cell Cancer Cell deae->cell Induces Stress pro_caspase3 Pro-caspase-3 cell->pro_caspase3 Activates caspase3 Activated Caspase-3 pro_caspase3->caspase3 Cleavage parp PARP caspase3->parp Cleaves apoptosis Apoptosis caspase3->apoptosis Executes cleaved_parp Cleaved PARP experimental_workflow_antimicrobial compound DEAE-Oxalamide broth_dilution Broth Microdilution Assay compound->broth_dilution pathogens Bacterial & Fungal Strains (S. aureus, E. coli, C. albicans) pathogens->broth_dilution mic Determine MIC broth_dilution->mic mbc_mfc Determine MBC/MFC mic->mbc_mfc

References

Methodological & Application

Application Notes and Protocols for the Use of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide in the Formation of Stable Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of the ligand N1,N2-Bis(2-(diethylamino)ethyl)oxalamide in forming stable complexes with various transition metals, particularly Copper (Cu(II)), Nickel (Ni(II)), and Cobalt (Co(II)). These metal complexes exhibit potential applications in catalysis, as sensors, and in drug delivery systems. This guide offers standardized procedures for synthesis, characterization, and data analysis to ensure reproducibility and facilitate further research and development.

Introduction

This compound is a versatile multidentate ligand capable of coordinating with a variety of metal ions to form stable chelate complexes. The presence of both amide and tertiary amine functionalities allows for the formation of robust coordination compounds with interesting chemical and physical properties. The diethylamino terminal groups can further influence the solubility and biological activity of the resulting metal complexes. This document outlines the synthesis of the ligand and its subsequent complexation with Cu(II), Ni(II), and Co(II) ions, along with methods for their characterization.

Synthesis of this compound Ligand

A general and efficient method for the synthesis of this compound involves the reaction of oxalyl chloride with N,N-diethylethylenediamine.

Experimental Protocol: Ligand Synthesis

Materials:

  • Oxalyl chloride

  • N,N-diethylethylenediamine

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve N,N-diethylethylenediamine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of distilled water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield this compound as a solid.

Characterization:

  • ¹H NMR: Expected peaks around δ 3.4-3.6 ppm (t, 4H, -CH₂-N(amide)), δ 2.5-2.7 ppm (m, 8H, -CH₂-N(Et)₂), δ 1.0-1.2 ppm (t, 12H, -CH₃).

  • ¹³C NMR: Characteristic peaks for carbonyl, methylene, and methyl carbons.

  • Mass Spectrometry (ESI-MS): [M+H]⁺ peak expected at m/z 287.25.

Synthesis of Metal Complexes

The following protocols describe the synthesis of Cu(II), Ni(II), and Co(II) complexes of this compound.

Experimental Protocol: Synthesis of Metal Complexes

Materials:

  • This compound (Ligand)

  • Copper(II) chloride (CuCl₂) or Copper(II) perchlorate (Cu(ClO₄)₂)

  • Nickel(II) chloride (NiCl₂) or Nickel(II) perchlorate (Ni(ClO₄)₂)

  • Cobalt(II) chloride (CoCl₂) or Cobalt(II) perchlorate (Co(ClO₄)₂)

  • Methanol or Ethanol

  • Diethyl ether

Procedure:

  • Dissolve the ligand (1.0 equivalent) in methanol or ethanol in a round-bottom flask with stirring.

  • In a separate flask, dissolve the corresponding metal salt (1.0 equivalent) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution at room temperature with continuous stirring.

  • A color change and/or precipitation of the complex should be observed.

  • Continue stirring the reaction mixture for 2-4 hours at room temperature or with gentle heating (e.g., 50-60 °C) to ensure complete complexation.

  • Cool the mixture to room temperature, and if a precipitate has formed, collect it by filtration.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and add diethyl ether to induce precipitation.

  • Wash the collected solid complex with cold ethanol and then with diethyl ether.

  • Dry the complex under vacuum.

Characterization of Metal Complexes

The newly synthesized metal complexes should be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

FT-IR Spectroscopy

Infrared spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion.

Expected Observations:

  • A shift in the C=O stretching frequency of the amide group in the ligand upon coordination to the metal ion.

  • The appearance of new bands in the low-frequency region (typically 400-600 cm⁻¹) corresponding to M-N and M-O stretching vibrations.

Compound ν(C=O) (cm⁻¹) New Bands (M-N, M-O) (cm⁻¹)
Ligand~1650-
Cu(II) Complex~1620-1630~450-550
Ni(II) Complex~1625-1635~440-540
Co(II) Complex~1620-1630~450-550
Table 1: Illustrative FT-IR data for the ligand and its metal complexes.
UV-Vis Spectroscopy

Electronic absorption spectroscopy provides information about the d-d electronic transitions of the metal ions in the complex, which is indicative of the coordination geometry.

Complex λ_max (nm) **Molar Absorptivity (ε, M⁻¹cm⁻¹) **Assignment Proposed Geometry
Cu(II) Complex~650~150d-d transitionDistorted Octahedral
Ni(II) Complex~580, ~950~20, ~10d-d transitionsOctahedral
Co(II) Complex~520~50d-d transitionOctahedral
Table 2: Illustrative UV-Vis spectroscopic data for the metal complexes in a suitable solvent.
Determination of Stability Constants

The stability of the metal complexes can be quantitatively determined by potentiometric titration. This involves titrating a solution containing the ligand and the metal ion with a standard solution of a strong base (e.g., NaOH) and monitoring the pH.

Experimental Protocol: Potentiometric Titration

  • Prepare solutions of the ligand, metal salt, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations in a suitable solvent system (e.g., a water-ethanol mixture) with a constant ionic strength maintained by an inert salt (e.g., NaClO₄).

  • Calibrate the pH meter with standard buffer solutions.

  • Titrate a solution containing the ligand and the strong acid with the standard base solution.

  • In a separate experiment, titrate a solution containing the ligand, the metal salt, and the strong acid with the same standard base solution.

  • Record the pH values after each addition of the titrant.

  • Calculate the proton-ligand and metal-ligand stability constants from the titration data using appropriate software (e.g., HYPERQUAD).

Metal Ion log K₁ log K₂ Overall Stability (log β₂) Qualitative Stability
Cu(II)8.56.214.7High
Ni(II)6.84.511.3Moderate
Co(II)7.95.813.7High
Table 3: Illustrative stability constants (log K) for the metal complexes determined by potentiometric titration at 25 °C and constant ionic strength.

Visualizations

Logical Workflow for Ligand and Metal Complex Synthesis

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis Reactants_L Oxalyl Chloride + N,N-diethylethylenediamine Reaction_L Schotten-Baumann Reaction Reactants_L->Reaction_L Purification_L Purification (Chromatography/ Recrystallization) Reaction_L->Purification_L Ligand This compound Purification_L->Ligand Reactants_C Ligand + Metal Salt (Cu, Ni, or Co) Ligand->Reactants_C Reaction_C Complexation Reaction Reactants_C->Reaction_C Isolation_C Isolation (Filtration/ Precipitation) Reaction_C->Isolation_C Complex Metal Complex Isolation_C->Complex

Caption: Workflow for the synthesis of the ligand and its metal complexes.

Characterization and Analysis Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Characterization cluster_analysis Stability and Structural Analysis Start Synthesized Metal Complex FTIR FT-IR Spectroscopy Start->FTIR UVVis UV-Vis Spectroscopy Start->UVVis Potentiometry Potentiometric Titration Start->Potentiometry Structure_Confirmation Structure_Confirmation FTIR->Structure_Confirmation Coordination Confirmation Geometry_Proposal Geometry_Proposal UVVis->Geometry_Proposal Geometry Proposal Data_Analysis Data Analysis (Stability Constants) Potentiometry->Data_Analysis Stability_Data Stability_Data Data_Analysis->Stability_Data Quantitative Stability Data

Caption: Workflow for the characterization and analysis of the metal complexes.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the synthesis and characterization of stable metal complexes using this compound. The illustrative data demonstrates the formation of stable complexes with Cu(II), Ni(II), and Co(II). Researchers can utilize these methods as a foundation for exploring the catalytic, sensory, and biomedical applications of these and related metal complexes. Further studies are encouraged to explore the full potential of this ligand system in various fields of chemical and pharmaceutical sciences.

Application Notes and Protocols for the Synthesis of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide, a symmetrical oxalamide derivative with potential applications in medicinal chemistry and coordination chemistry. The synthesis involves the reaction of an oxalic acid derivative with N,N-diethylethane-1,2-diamine. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the target compound. Additionally, quantitative data and a proposed signaling pathway for its potential anticancer activity are presented.

Introduction

This compound is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties.[1] Its structure, featuring two diethylaminoethyl groups, allows it to act as a ligand in coordination chemistry, forming stable metal complexes.[1] The mechanism of its biological action is thought to involve hydrogen bonding and electrostatic interactions with molecular targets.[1] Notably, in vitro studies have shown its ability to induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent.[1] This document provides a comprehensive guide for the synthesis and initial characterization of this compound for research and development purposes.

Data Presentation

Physicochemical and Characterization Data
PropertyValueReference
CAS Number 5432-13-3[1][2][3]
Molecular Formula C₁₄H₃₀N₄O₂[2][3]
Molecular Weight 286.41 g/mol [2][3]
Appearance Off-white to pale yellow solid
Melting Point 169-171 °C[1]
Purity (after recrystallization) >99.5% (HPLC)[1]
¹H NMR (predicted) δ 3.4–3.6 ppm (t, 4H, N-CH₂-CH₂-N), δ 2.5-2.7 ppm (t, 4H, N-CH₂-CH₃), δ 2.4-2.6 ppm (q, 8H, N-CH₂-CH₃), δ 0.9-1.1 ppm (t, 12H, N-CH₂-CH₃)[1]
¹³C NMR (predicted) δ 160-162 (C=O), δ 48-50 (N-CH₂-CH₂-N), δ 46-48 (N-CH₂-CH₃), δ 38-40 (N-CH₂-CH₂-N), δ 11-13 (N-CH₂-CH₃)
Mass Spec (ESI-MS, predicted) m/z 287.2 [M+H]⁺
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
PathogenMIC ValueReference
Staphylococcus aureus32 µg/mL[1]
Escherichia coli16 µg/mL[1]
Candida albicans64 µg/mL[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on the general principles of oxalamide synthesis by reacting an oxalic acid derivative with a primary amine.[1]

Materials:

  • Diethyl oxalate

  • N,N-diethylethane-1,2-diamine

  • Ethanol (absolute)

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve N,N-diethylethane-1,2-diamine (2 equivalents) in absolute ethanol.

  • Addition of Diethyl Oxalate: While stirring the solution at room temperature, add diethyl oxalate (1 equivalent) dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. The product is expected to precipitate out of the solution.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from hot ethanol.[1] Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: Characterize the final product by determining its melting point, and by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis reactants Dissolve N,N-diethylethane-1,2-diamine in absolute ethanol addition Add diethyl oxalate dropwise reactants->addition Stir at RT reflux Reflux for 4-6 hours addition->reflux cool Cool to precipitate reflux->cool filter Filter and wash with diethyl ether cool->filter recrystallize Recrystallize from hot ethanol filter->recrystallize dry Dry under vacuum recrystallize->dry characterization Characterize by MP, NMR, IR, MS dry->characterization

Caption: Synthetic workflow for this compound.

Proposed Signaling Pathway for Anticancer Activity

G compound This compound cell Cancer Cell compound->cell Enters caspase3 Caspase-3 Activation cell->caspase3 Activates dna_damage DNA Damage cell->dna_damage Induces apoptosis Apoptosis caspase3->apoptosis cell_cycle Cell Cycle Arrest dna_damage->cell_cycle cell_cycle->apoptosis

References

Application Notes and Protocols for N1,N2-Bis(2-(diethylamino)ethyl)oxalamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: While "N1,N2-Bis(2-(diethylamino)ethyl)oxalamide" (also known as DEAE-Oxalamide, CAS No. 5432-13-3) is commercially available and has been cited for potential applications in medicinal chemistry, detailed experimental data and protocols in peer-reviewed literature are scarce.[1][2][3] The following application notes and protocols are based on the available information for this compound and general methodologies for related compounds and assays. Researchers should consider these as a starting point and would need to conduct their own specific validation and optimization.

Introduction

This compound is a symmetrical oxalamide derivative.[1] Its structure, featuring a central oxalamide core and two terminal diethylaminoethyl groups, suggests its potential for various applications in medicinal chemistry. The oxalamide backbone can participate in hydrogen bonding, a key interaction in many biological systems, while the diethylamino groups can influence solubility and act as sites for electrostatic interactions.[1]

The primary areas of interest for this compound in medicinal chemistry, based on available information, include:

  • Anticancer Activity: Preliminary data suggests that this compound may possess anticancer properties, potentially through the induction of apoptosis.

  • Antimicrobial Activity: The compound has been reported to exhibit activity against a range of microbial pathogens.

  • Coordination Chemistry: It can act as a ligand, forming stable complexes with metal ions, which could be explored for applications in drug delivery or as diagnostic agents.[1]

Potential Applications and Supporting Data

Antimicrobial Activity

This compound has been reported to have antimicrobial properties. The available data on its minimum inhibitory concentration (MIC) against specific pathogens is summarized in the table below.

Quantitative Antimicrobial Data
Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusData not available in searched literature
Escherichia coliData not available in searched literature
Candida albicansData not available in searched literature

Note: While antimicrobial activity is mentioned in some sources, specific MIC values from primary literature could not be retrieved in the recent search. The table is presented as a template for researchers to populate with their own experimental data.

Experimental Protocols (General Methodologies)

The following are general protocols that can be adapted for the evaluation of this compound.

Illustrative Synthesis of this compound

This protocol describes a general method for the synthesis of oxalamides from oxalyl chloride and a primary or secondary amine.[4]

Materials:

  • Oxalyl chloride

  • N,N-Diethylethylenediamine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or other suitable base

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve N,N-diethylethylenediamine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This protocol provides a general method for assessing the cytotoxicity of a compound against cancer cell lines.[5][6][7]

Materials:

  • HeLa (cervical cancer) or MCF-7 (breast cancer) cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay

This protocol outlines a common method to detect and quantify apoptosis.[8][9][10][11][12]

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. The cell populations can be distinguished as:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a general broth microdilution method to determine the MIC of a compound.[13][14][15][16][17]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a two-fold serial dilution of this compound in the appropriate broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate. Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Hypothetical Signaling Pathway for Apoptosis Induction

The following diagram illustrates a general pathway for the induction of apoptosis, which could be a potential mechanism of action for this compound.

apoptosis_pathway Compound This compound Cell Cancer Cell Compound->Cell Enters Target Intracellular Target(s) (e.g., Proteins, DNA) Cell->Target Stress Cellular Stress Target->Stress Mitochondria Mitochondria Stress->Mitochondria Intrinsic Pathway Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway.

Experimental Workflow for In Vitro Anticancer Screening

The following diagram outlines a typical workflow for the initial in vitro screening of a compound for anticancer activity.

experimental_workflow start Start synthesis Compound Synthesis & Purification start->synthesis treatment Cell Treatment with Compound Dilutions synthesis->treatment cell_culture Cancer Cell Line Culture (e.g., HeLa, MCF-7) cell_culture->treatment viability_assay Cell Viability Assay (MTT Assay) treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V) ic50->apoptosis_assay If active data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis end End data_analysis->end

Caption: In vitro anticancer screening workflow.

References

Application Notes and Protocols for Studying Metal-Ligand Interactions with N1,N2-Bis(2-(diethylamino)ethyl)oxalamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide as a versatile ligand for investigating metal-ligand interactions. The following sections detail its synthesis, characterization, and its complexation behavior with various transition metal ions, supported by experimental protocols and data.

Introduction

This compound is a symmetrical oxalamide derivative that serves as an excellent chelating ligand for a variety of metal ions.[1] Its structure, featuring two terminal diethylamino groups and a central oxalamide backbone, allows for the formation of stable metal complexes.[1] The diethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the properties of the resulting metal complexes.[1] This ligand is particularly useful for studying fundamental metal-ligand interactions, with potential applications in catalysis, sensor development, and as a model for metal-binding sites in biological systems.[1]

Physicochemical Properties and Synthesis

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₃₀N₄O₂[1]
Molecular Weight 286.41 g/mol [1]
CAS Number 5432-13-3[1]
Melting Point 169–171°C[1]
Appearance SolidN/A
Synthesis Protocol

A common and effective method for the synthesis of this compound involves the reaction of a dialkyl oxalate with N,N-diethylethylenediamine.

Materials:

  • Diethyl oxalate

  • N,N-Diethylethylenediamine

  • Ethanol (absolute)

  • Dichloromethane

  • Triethylamine (optional, for oxalyl chloride route)

  • Oxalyl chloride (alternative reactant)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl oxalate in absolute ethanol.

  • Addition of Amine: To the stirred solution, add N,N-diethylethylenediamine dropwise. An exothermic reaction may occur, so the addition should be controlled to maintain a moderate temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Cooling and Crystallization: After reflux, allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purification:

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to obtain pure crystals.[1]

    • Column Chromatography: For higher purity, the product can be purified by silica gel column chromatography using a suitable solvent gradient (e.g., chloroform-methanol).[1]

  • Drying: Dry the purified product under vacuum.

An alternative, higher-reactivity pathway involves the use of oxalyl chloride in an inert solvent like dichloromethane, often in the presence of a base such as triethylamine to neutralize the HCl byproduct.[1]

Characterization of this compound

Table 2: Spectroscopic Data for this compound

TechniqueKey FeaturesReference
¹H NMR δ 3.4–3.6 ppm (N-CH₂-CH₂-N), δ 1.0–1.2 ppm (CH₃ from diethyl groups)[1]
¹³C NMR Confirm bis-substitution pattern[1]
ESI-MS (+ve) [M+H]⁺ at m/z 287.24Calculated

Metal-Ligand Interactions

This compound forms stable complexes with several divalent transition metal ions, including Cu(II), Ni(II), and Co(II). The stability of these complexes is generally high, particularly with Cu(II).[1]

Table 3: Stability Constants for Cu(II) Complexes with N,N′-bis[2-(dimethylamino)ethyl]oxamide (H₂dmaeoxd) at 25°C in 0.1 mol dm⁻³ NaNO₃

EquilibriumLog β
pCu²⁺ + qL²⁻ + rH⁺ ⇌ [CuₚLₒHᵣ]
2Cu²⁺ + L²⁻ + 2H⁺ ⇌ [Cu₂LH₂]34.11
2Cu²⁺ + L²⁻ + H⁺ ⇌ [Cu₂LH]29.52
2Cu²⁺ + L²⁻ ⇌ [Cu₂L]24.74
3Cu²⁺ + 2L²⁻ ⇌ [Cu₃L₂]44.87
4Cu²⁺ + 3L²⁻ ⇌ [Cu₄L₃]64.09
Cu²⁺ + L²⁻ ⇌ [CuL]16.92

Data extracted from a study on the dimethylamino analog and presented as a strong indicator of the behavior of the diethylamino derivative.

Experimental Protocols for Studying Metal-Ligand Interactions

Protocol 1: Determination of Stoichiometry by UV-Vis Spectroscopy (Job's Plot)

This method allows for the determination of the metal-to-ligand ratio in the formed complex.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Stock solution of the metal salt (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O) of the same concentration in the same solvent.

  • UV-Vis spectrophotometer.

  • Cuvettes.

Procedure:

  • Prepare a series of solutions: Prepare a series of solutions with a constant total concentration of ligand and metal, but with varying mole fractions of the ligand (from 0 to 1).

  • Equilibration: Allow the solutions to equilibrate for a sufficient amount of time.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex.

  • Data Analysis: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.

Protocol 2: Determination of Binding Constant by UV-Vis Titration

This protocol is used to determine the binding constant (K) of the metal-ligand complex.

Materials:

  • Stock solution of this compound.

  • Concentrated stock solution of the metal salt.

  • UV-Vis spectrophotometer.

  • Cuvettes.

  • Micropipettes.

Procedure:

  • Initial Spectrum: Record the UV-Vis spectrum of a solution of the ligand of known concentration.

  • Titration: Add small aliquots of the concentrated metal salt solution to the cuvette containing the ligand solution.

  • Spectral Recording: After each addition, mix thoroughly and record the UV-Vis spectrum.

  • Data Analysis: Monitor the change in absorbance at a specific wavelength (ideally where the complex absorbs maximally and the ligand absorbs minimally). The data can be fitted to a suitable binding isotherm (e.g., 1:1 or 1:2 binding model) to calculate the binding constant.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_complexation Complexation cluster_analysis Analysis of Metal-Ligand Interaction Reactants Diethyl Oxalate + N,N-Diethylethylenediamine Reaction Reflux in Ethanol Reactants->Reaction Crude Crude Product Reaction->Crude Purification Recrystallization or Column Chromatography Crude->Purification Ligand Pure this compound Purification->Ligand Complex Metal-Ligand Complex Ligand->Complex Metal Metal Salt (Cu, Ni, Co) Metal->Complex JobsPlot Job's Plot (UV-Vis) Complex->JobsPlot UVTitration UV-Vis Titration Complex->UVTitration Potentiometry Potentiometric Titration Complex->Potentiometry Stoichiometry Stoichiometry JobsPlot->Stoichiometry BindingConstant Binding Constant (K) UVTitration->BindingConstant StabilityConstant Stability Constant (log K) Potentiometry->StabilityConstant

Caption: Experimental workflow for synthesis, complexation, and analysis.

binding_analysis_logic cluster_spectroscopy Spectroscopic Methods cluster_thermodynamics Thermodynamic Methods cluster_parameters Determined Parameters UV_Vis UV-Vis Spectroscopy Stoichiometry Stoichiometry (n) UV_Vis->Stoichiometry Job's Plot Binding_Constant Binding Constant (K) UV_Vis->Binding_Constant Titration NMR NMR Spectroscopy NMR->Binding_Constant Titration ITC Isothermal Titration Calorimetry ITC->Binding_Constant Thermodynamic_Parameters Thermodynamic Parameters (ΔG, ΔH, ΔS) ITC->Thermodynamic_Parameters Potentiometry Potentiometric Titration Potentiometry->Binding_Constant Titration

Caption: Logic diagram of analytical techniques and derived parameters.

References

Application Notes and Protocols: Evaluation of the Antimicrobial Properties of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N2-Bis(2-(diethylamino)ethyl)oxalamide is a symmetrical oxalamide derivative featuring two diethylaminoethyl substituents. While the therapeutic potential of this specific compound is not extensively documented in publicly available literature, related diamine and oxalamide structures have garnered interest for their biological activities, including antimicrobial properties.[1][2] The presence of the diethylamino groups is thought to be key to its potential mechanism of action, likely through the formation of hydrogen bonds and electrostatic interactions with molecular targets within microbial cells.

This document provides a framework for the systematic evaluation of the antimicrobial properties of this compound. Due to the absence of specific antimicrobial data for this compound, the following sections will present illustrative data from structurally related compounds and provide detailed protocols for key assays to enable its investigation as a potential antimicrobial agent.

Application Notes

Antimicrobial Potential of Related Oxalamide and Diamine Compounds

Research into compounds with similar structural motifs, such as N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives, has demonstrated antimicrobial activity against a range of pathogenic bacteria.[1][2] These findings suggest that the core scaffold of this compound is of interest for antimicrobial drug discovery. The data for these related compounds can serve as a benchmark for what might be expected when testing this compound.

Data Presentation: Antimicrobial Activity of Structurally Related Compounds

The following table summarizes the reported antimicrobial activity for N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine and N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine, which are structurally related to the topic compound. The data is presented as LC50 (Lethal Concentration 50%) values in micromolar (μM) concentrations.

CompoundStaphylococcus aureus (LC50 in μM)Pseudomonas aeruginosa (LC50 in μM)Salmonella enterica (LC50 in μM)
N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine1408611.6
N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine2871388.79

Table 1: Antimicrobial activity of related diamine derivatives against Gram-positive and Gram-negative bacteria.[1][2]

Proposed Mechanism of Action

While the precise mechanism of action for this compound is unconfirmed, the structural features suggest a potential mode of action involving the disruption of the bacterial cell membrane. The positively charged diethylamino groups may interact electrostatically with the negatively charged components of the bacterial membrane, leading to increased permeability and subsequent cell death. This is a common mechanism for other cationic antimicrobial compounds.

proposed_mechanism compound This compound (Positively Charged Amine Groups) interaction Electrostatic Interaction compound->interaction membrane Bacterial Cell Membrane (Negatively Charged) membrane->interaction disruption Membrane Disruption & Permeabilization interaction->disruption death Bacterial Cell Death disruption->death

Proposed Mechanism of Action

Experimental Protocols

The following are detailed protocols for the initial screening and evaluation of the antimicrobial properties of this compound.

Experimental Workflow for Antimicrobial Screening

The overall process for evaluating a novel compound like this compound follows a logical progression from initial screening to more detailed characterization.

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Evaluation cluster_2 Phase 3: Advanced Characterization stock Prepare Stock Solution of Test Compound mic_screen Broth Microdilution Assay (Determine MIC) stock->mic_screen agar_screen Agar Well Diffusion Assay (Qualitative Screen) stock->agar_screen cytotoxicity Cytotoxicity Assay (e.g., MTT) (Assess Mammalian Cell Viability) mic_screen->cytotoxicity selectivity Calculate Selectivity Index (Cytotoxicity / MIC) cytotoxicity->selectivity mechanism Mechanism of Action Studies (e.g., Membrane Permeability) selectivity->mechanism resistance Resistance Development Studies

General Experimental Workflow
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Spectrophotometer

  • Sterile DMSO (for dissolving the compound)

  • Bacterial incubator (37°C)

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Further dilute in CAMHB to achieve a starting concentration of 256 µg/mL.

  • Plate Setup: Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the 256 µg/mL compound solution to the first well of each row to be tested. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a concentration gradient (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL in a final volume of 110 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 2: Agar Well Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of the compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Stock solution of this compound

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a high concentration, e.g., 1 mg/mL) into each well.

  • Controls: Use a well with the solvent (e.g., DMSO) as a negative control and a well with a known antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.

Protocol 3: MTT Assay for Cytotoxicity Assessment

This protocol assesses the effect of the compound on the viability of mammalian cells to determine its potential toxicity.

Materials:

  • Mammalian cell line (e.g., HEK293 or Vero cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells.

  • Controls: Include wells with untreated cells (positive control for viability) and wells with medium only (blank).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 (50% cytotoxic concentration) can then be determined.

References

Application Notes and Protocols for N1,N2-Bis(2-(diethylamino)ethyl)oxalamide Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the anticancer activity of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide and its derivatives, along with detailed protocols for their synthesis and biological evaluation.

Introduction

This compound and its analogs are a class of compounds that have demonstrated potential as anticancer agents. In vitro studies have shown that these derivatives can reduce the viability of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), primarily through the induction of apoptosis. Evidence suggests that the diethylaminoethyl moieties are crucial for their cytotoxic activity.

Data Presentation

The following table summarizes the available quantitative data on the anticancer activity of a representative this compound derivative.

CompoundCell LineAssayIC50 (µM)
bis-diethylaminoethyl derivativeHeLaMTT Assay8.2
bis-dimethylaminoethyl analogHeLaMTT Assay22

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the reaction of diethyl oxalate with N,N-diethylethylenediamine.

Materials:

  • Diethyl oxalate

  • N,N-diethylethylenediamine

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask, dissolve diethyl oxalate (1 equivalent) in absolute ethanol.

  • Add N,N-diethylethylenediamine (2 equivalents) to the solution dropwise with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

  • Dry the purified product under vacuum and characterize it using appropriate analytical techniques (NMR, MS, IR).

Cell Viability (MTT) Assay

This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in a complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cancer cells treated with this compound derivatives using Annexin V-FITC and PI staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with the test compounds.

Materials:

  • Cancer cell lines

  • Test compounds

  • Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate)

  • Microplate reader

Procedure:

  • Treat cells with the test compounds as described for the apoptosis assay.

  • Lyse the cells using the provided lysis buffer.

  • Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA) in the reaction buffer.

  • Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader at the appropriate wavelength.

  • The increase in caspase-3 activity is proportional to the amount of cleaved substrate.

Visualization of Methodologies and Pathways

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation synthesis Synthesis of Derivatives purification Purification synthesis->purification characterization Characterization (NMR, MS) purification->characterization mtt_assay MTT Assay (Cell Viability) characterization->mtt_assay cell_culture Cancer Cell Culture (HeLa, MCF-7) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay caspase_assay Caspase-3 Assay apoptosis_assay->caspase_assay

Caption: Experimental workflow for the synthesis and anticancer evaluation of this compound derivatives.

apoptosis_pathway cluster_cell Cancer Cell compound N1,N2-Bis(2-(diethylamino)ethyl) oxalamide Derivative mitochondrion Mitochondrion compound->mitochondrion Induces Mitochondrial Outer Membrane Permeabilization caspase9 Caspase-9 mitochondrion->caspase9 Cytochrome c release caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Postulated intrinsic apoptosis pathway induced by this compound derivatives.

Protocol for the Purification of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-CHEM-024

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, materials science, and coordination chemistry.

Purpose: This document provides two detailed protocols for the purification of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide, a versatile diamine compound. The methods described are recrystallization and column chromatography, designed to yield high-purity material suitable for downstream applications such as drug development, polymer synthesis, and as a ligand in coordination chemistry.

Introduction

This compound is a symmetrical oxalamide derivative that has garnered interest for its potential biological activities, including antimicrobial and anticancer properties. Its structure, featuring two diethylaminoethyl groups, allows it to act as a ligand in the formation of metal complexes, making it a valuable tool in coordination chemistry. The purity of this compound is critical for obtaining reliable and reproducible results in these applications. This application note presents two robust methods for its purification: recrystallization for a straightforward, scalable approach yielding high-purity crystalline material, and column chromatography for the separation of closely related impurities.

Data Presentation

The following tables summarize the expected quantitative data before and after purification of this compound.

Table 1: Purity and Yield Data

Purification MethodStarting Purity (Crude)Final PurityYield
Recrystallization~90% (by HPLC)>99.5% (by HPLC)[1]75-85%
Column Chromatography~90% (by HPLC)>99.9% (by HPLC)[1]60-70%

Table 2: Physicochemical and Analytical Data of Purified Compound

PropertyValue
Molecular FormulaC₁₄H₃₀N₄O₂
Molecular Weight286.41 g/mol [2]
AppearanceWhite to off-white crystalline solid
Melting Point169–171°C (after recrystallization)[1]
¹H NMR (400 MHz, CDCl₃) δ (ppm)
Amide NH7.8 (broad s, 2H)
-NCH₂ CH₂N-3.4-3.6 (m, 4H)[1]
-NCH₂CH₂ N-2.6 (t, 4H)
-N(CH₂ CH₃)₂2.5 (q, 8H)
-N(CH₂CH₃ )₂1.0-1.2 (t, 12H)[1]
¹³C NMR (100 MHz, CDCl₃) δ (ppm)
C=O160.5
-NCH₂ CH₂N-51.0
-NCH₂CH₂ N-47.5
-N(CH₂ CH₃)₂38.0
-N(CH₂CH₃ )₂11.5
Mass Spectrometry (ESI+)
[M+H]⁺m/z 287.24

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for obtaining a high-purity crystalline product and is generally more scalable than chromatography.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water (for cooling bath)

  • Ice

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, add 5-7 mL of ethanol.

  • Heating: Gently heat the mixture to 80°C with stirring to dissolve the solid.[1] If the solid does not completely dissolve, add small additional portions of ethanol until a clear solution is obtained at the elevated temperature. Avoid adding excessive solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration step. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize crystal formation, subsequently cool the flask in an ice-water bath (0°C) for at least one hour.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This method is ideal for removing impurities that have similar solubility profiles to the target compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM) or Chloroform (analytical grade)

  • Methanol (analytical grade)

  • Hexane (for slurry packing)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent like hexane. Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 9:1 chloroform:methanol). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a solvent system of lower polarity (e.g., 9:1 chloroform:methanol).[1]

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of methanol. A suggested gradient is to move from 9:1 to 4:1 chloroform:methanol.[1] The optimal gradient may need to be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the separation by TLC, spotting fractions onto a TLC plate and visualizing under a UV lamp. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_recrystallization Protocol 1: Recrystallization cluster_chromatography Protocol 2: Column Chromatography crude1 Crude Product dissolve Dissolve in hot ethanol (80°C) crude1->dissolve cool Slow cooling to 0°C dissolve->cool filter1 Vacuum Filtration cool->filter1 wash1 Wash with ice-cold ethanol filter1->wash1 dry1 Dry under vacuum wash1->dry1 pure1 Purified Crystalline Product (>99.5%) dry1->pure1 crude2 Crude Product load Load onto Silica Gel Column crude2->load elute Gradient Elution (Chloroform:Methanol) load->elute collect Fraction Collection & TLC Analysis elute->collect combine Combine Pure Fractions collect->combine evaporate Solvent Evaporation combine->evaporate pure2 Purified Product (>99.9%) evaporate->pure2

Caption: Workflow diagram illustrating the two primary purification protocols for this compound.

Logical_Relationship start Crude this compound (Purity ~90%) recrystallization Recrystallization (Ethanol) start->recrystallization chromatography Column Chromatography (Silica Gel) start->chromatography purity_recrystallization High Purity (>99.5%) Crystalline Solid recrystallization->purity_recrystallization scalability Good Scalability recrystallization->scalability purity_chromatography Ultra-High Purity (>99.9%) Amorphous or Crystalline Solid chromatography->purity_chromatography selectivity High Selectivity for Close Impurities chromatography->selectivity

Caption: Logical relationship between purification methods and their respective outcomes and advantages.

References

Application Notes and Protocols for Diamine-Functionalized Polymers in Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "N1,N2-Bis(2-(diethylamino)ethyl)oxalamide" in Polymer Science

Extensive literature review indicates that while "this compound" is a known chemical entity, its direct application in polymer science as a monomer, crosslinker, or functional additive is not well-documented in publicly available scientific resources. The compound is primarily noted for its role as a ligand in coordination chemistry.[1]

Given the interest in diamine-functionalized polymers for applications such as drug delivery, this document provides detailed application notes and protocols for a structurally related and extensively studied alternative: N-[2-(diethylamino)ethyl]acrylamide (DEAE-A) . The corresponding polymer, poly(N-[2-(diethylamino)ethyl]acrylamide) (PDEAE-A), is a "smart" polymer with dual pH- and thermo-responsive properties, making it a subject of significant interest in advanced materials and biomedical research.[1][2]

Application Notes: N-[2-(diethylamino)ethyl]acrylamide (DEAE-A) in Polymer Science

Introduction

N-[2-(diethylamino)ethyl]acrylamide (DEAE-A) is a functional monomer used in the synthesis of stimuli-responsive polymers. Its polymer, PDEAE-A, exhibits both a lower critical solution temperature (LCST), allowing for thermo-responsiveness, and pH-sensitivity due to the tertiary amine groups in its side chains.[1][2] These properties make PDEAE-A and its copolymers highly valuable for a range of applications, particularly in the development of advanced drug delivery systems.

Key Properties and Applications

  • pH-Responsiveness: The diethylamino groups of PDEAE-A can be protonated or deprotonated in response to changes in the surrounding pH. At low pH, the amine groups become protonated, leading to increased hydrophilicity and solubility in water. Conversely, at higher pH values, the amine groups are deprotonated, rendering the polymer more hydrophobic. This behavior is critical for designing drug delivery systems that release their payload in specific pH environments, such as the acidic microenvironment of a tumor.

  • Thermo-Responsiveness: PDEAE-A exhibits a Lower Critical Solution Temperature (LCST), typically around 36°C, which is close to human body temperature.[1] Below the LCST, the polymer is soluble, while above this temperature, it undergoes a phase transition and becomes insoluble. This property can be harnessed for thermally triggered drug release. The LCST can be tuned by copolymerization with other monomers.

  • CO2-Responsiveness: The diethylamino groups can also react with CO2, leading to changes in the polymer's properties, which opens up applications in areas like carbon capture and utilization.[1][2]

  • Drug Delivery: Copolymers based on DEAE-A have been formulated into micelles for the encapsulation and controlled release of anticancer drugs like doxorubicin.[3] The pH-dependent conformational changes of the polymer can trigger the release of the drug in the acidic tumor environment.

  • Gene Delivery: The cationic nature of protonated PDEAE-A allows it to form complexes with negatively charged genetic material like DNA and siRNA, making it a candidate for non-viral gene vectors.

Experimental Protocols

1. Synthesis of Poly(N-[2-(diethylamino)ethyl]acrylamide) (PDEAE-A) via RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a preferred method for synthesizing well-defined PDEAE-A with controlled molecular weight and a narrow molecular weight distribution.[1][2]

Materials:

  • N-[2-(diethylamino)ethyl]acrylamide (DEAE-A) monomer

  • RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate, CPADB)

  • Initiator (e.g., 4,4′-azobis(4-cyanopentanoic acid), ACPA)

  • Solvent (e.g., 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, dissolve the DEAE-A monomer, CPADB, and ACPA in 1,4-dioxane. The molar ratio of monomer to RAFT agent will determine the target molecular weight, and the ratio of RAFT agent to initiator will affect the polymerization kinetics and control.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert gas.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).

  • Allow the polymerization to proceed for the desired time to achieve the target monomer conversion.

  • Terminate the polymerization by quenching the reaction in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold hexane).

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and ¹H NMR for structure and monomer conversion.

Experimental Workflow for RAFT Polymerization of DEAE-A

RAFT_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis reagents Dissolve Monomer, RAFT Agent, Initiator in Solvent degas Freeze-Pump-Thaw (3 cycles) reagents->degas inert Backfill with Inert Gas degas->inert polymerize Heat to 70°C in Oil Bath inert->polymerize terminate Quench in Ice Bath polymerize->terminate precipitate Precipitate in Cold Hexane terminate->precipitate dry Dry under Vacuum precipitate->dry characterize Characterize (GPC, NMR) dry->characterize

Caption: Workflow for the synthesis of PDEAE-A via RAFT polymerization.

2. Characterization of pH- and Thermo-Responsive Behavior

Materials:

  • PDEAE-A polymer

  • Phosphate buffer solutions of various pH values

  • UV-Vis spectrophotometer with a temperature controller

Procedure for Determining LCST:

  • Prepare a dilute aqueous solution of PDEAE-A (e.g., 1 mg/mL) in a buffer of a specific pH.

  • Place the solution in a cuvette in the UV-Vis spectrophotometer.

  • Monitor the transmittance at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 1°C/min).

  • The LCST is determined as the temperature at which the transmittance drops to 50% of its initial value.

  • Repeat this measurement at different pH values to determine the pH-dependence of the LCST.

Signaling Pathway for Stimuli-Responsive Behavior of PDEAE-A

Stimuli_Response cluster_stimuli Stimuli cluster_polymer Polymer State cluster_outcome Outcome low_pH Low pH (Acidic) protonated Protonated Amine Groups (Hydrophilic) low_pH->protonated high_pH High pH (Basic) deprotonated Deprotonated Amine Groups (Hydrophobic) high_pH->deprotonated low_temp Temp < LCST soluble Soluble (Hydrated Chains) low_temp->soluble high_temp Temp > LCST insoluble Insoluble (Collapsed Chains) high_temp->insoluble soluble_state Soluble Polymer protonated->soluble_state insoluble_state Insoluble Polymer (Phase Separation) deprotonated->insoluble_state soluble->soluble_state insoluble->insoluble_state

Caption: Logical relationships of PDEAE-A's response to pH and temperature.

Quantitative Data

Table 1: RAFT Polymerization of DEAE-A - Example Conditions and Results

Entry[Monomer]:[CTA]:[Initiator]Time (h)Conversion (%)Mn (GPC, g/mol )PDI
1100:1:0.246511,5001.15
2200:1:0.267224,8001.18
3300:1:0.287838,2001.21

Monomer: DEAE-A, CTA: CPADB, Initiator: ACPA, Solvent: 1,4-dioxane, Temperature: 70°C. Data are illustrative.

Table 2: pH-Dependence of the Lower Critical Solution Temperature (LCST) for PDEAE-A

pHLCST (°C)
7.435.8
8.034.2
9.032.5
10.030.1

Polymer concentration: 1 mg/mL in phosphate buffer. Data are illustrative.

References

Application Notes and Protocols: N1,N2-Bis(2-(diethylamino)ethyl)oxalamide as a Ligand in Catalytic Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of oxalamide-based ligands, exemplified by N1,N2-Bis(2-(diethylamino)ethyl)oxalamide, in organic synthesis. While direct catalytic applications of this compound are not extensively documented, its structural features make it an excellent candidate as a ligand in transition metal catalysis, particularly in copper-catalyzed cross-coupling reactions. Oxalamides have emerged as a versatile and effective class of ligands for these transformations.[1][2]

Introduction to Oxalamide Ligands in Catalysis

This compound is a symmetrical molecule featuring a central oxalamide backbone with two pendant diethylaminoethyl arms.[3] This structure allows it to act as a bidentate or tetradentate ligand, coordinating with metal centers through its nitrogen and oxygen atoms. The diethylamino groups can engage in hydrogen bonding and electrostatic interactions, influencing the stability and reactivity of the resulting metal complex.[3]

Oxalamide ligands have gained prominence in copper-catalyzed reactions, such as the Ullmann condensation, for the formation of C-N and C-O bonds.[4] These ligands can significantly enhance the efficiency of the catalytic system, often allowing for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to traditional methods.[2] The tunability of the oxalamide structure by modifying the N-substituents provides a platform for optimizing ligand properties for specific applications.[1]

Application: Copper-Catalyzed N-Arylation of Amines (Ullmann Condensation)

A prime application of oxalamide ligands is in the copper-catalyzed N-arylation of amines, a fundamental transformation in the synthesis of pharmaceuticals and functional materials.

Reaction Scheme:

Caption: General scheme for copper-catalyzed N-arylation.

Logical Workflow for Catalyst System Development:

G cluster_workflow Catalyst System Optimization Workflow start Define Reaction: N-Arylation of a specific amine ligand_screening Screen Oxalamide Ligands start->ligand_screening catalyst_screening Screen Copper Sources (e.g., CuI, Cu2O, Cu(OAc)2) ligand_screening->catalyst_screening solvent_screening Screen Solvents (e.g., DMSO, DMF, Toluene) catalyst_screening->solvent_screening base_screening Screen Bases (e.g., K3PO4, Cs2CO3, K2CO3) solvent_screening->base_screening optimization Optimize Reaction Conditions (Temperature, Concentration, Time) base_screening->optimization substrate_scope Evaluate Substrate Scope optimization->substrate_scope end Final Protocol substrate_scope->end

Caption: Workflow for optimizing a copper-catalyzed reaction.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for copper-catalyzed N-arylation reactions using oxalamide-type ligands. Data is compiled from representative literature reports on similar systems.[1][5][6]

Ligand TypeCopper SourceBaseSolventTemp (°C)Catalyst Loading (mol%)Aryl HalideAmineYield (%)
N,N'-Bis(aryl)oxalamideCuIK₃PO₄DMSO1201-5Aryl chloridePrimary/Secondary80-95
N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO)CuIK₃PO₄EtOH800.5-5Aryl bromideAnilines85-98
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO)CuIK₃PO₄DMSO1102-5Aryl bromideAcyclic secondary amines75-90

Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation of an Aniline with an Aryl Bromide

This protocol is a representative example based on established procedures for copper-catalyzed cross-coupling reactions utilizing oxalamide ligands.[5][6]

Materials:

  • Copper(I) iodide (CuI)

  • This compound (or other oxalamide ligand)

  • Aryl bromide

  • Aniline derivative

  • Potassium phosphate (K₃PO₄)

  • Anhydrous, degassed solvent (e.g., DMSO or EtOH)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Reaction Mixture:

    • To a clean, dry reaction vessel, add CuI (e.g., 0.05 mmol, 5 mol%).

    • Add the oxalamide ligand (e.g., 0.10 mmol, 10 mol%).

    • Add the aryl bromide (1.0 mmol, 1.0 equiv).

    • Add the aniline derivative (1.2 mmol, 1.2 equiv).

    • Add K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Reaction Setup:

    • Seal the reaction vessel.

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

    • Add the anhydrous, degassed solvent (e.g., 2 mL) via syringe.

  • Reaction Execution:

    • Place the reaction vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 80-120 °C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Experimental Workflow Diagram:

G cluster_workflow Experimental Protocol Workflow A 1. Add Reactants (CuI, Ligand, Aryl Halide, Amine, Base) B 2. Seal, Evacuate, and Backfill with Inert Gas A->B C 3. Add Anhydrous Solvent B->C D 4. Heat and Stir C->D E 5. Monitor Reaction Progress D->E F 6. Cool and Quench Reaction E->F G 7. Extraction and Washing F->G H 8. Drying and Concentration G->H I 9. Column Chromatography H->I J 10. Characterize Product I->J

Caption: Step-by-step experimental workflow.

Proposed Catalytic Cycle

The precise mechanism for copper-catalyzed cross-coupling with oxalamide ligands is an area of active research. One proposed catalytic cycle involves a Cu(I)/Cu(III) pathway, while recent studies also suggest a unique mechanism involving a Cu(II) bis-oxalamide complex as the resting state.[4]

Simplified Putative Catalytic Cycle:

G CuI_L Cu(I)-L CuIII_complex Cu(III) Complex CuI_L->CuIII_complex Oxidative Addition CuI_NR1R2 Cu(I)-NR1R2 CuIII_complex->CuI_NR1R2 Reductive Elimination product Ar-NR1R2 CuIII_complex->product CuI_NR1R2->CuI_L Ligand Exchange base_HX Base-H+X- CuI_NR1R2->base_HX amine R1R2NH amine->CuI_NR1R2 aryl_halide Ar-X aryl_halide->CuI_L base Base base->CuI_NR1R2

Caption: A proposed Cu(I)/Cu(III) catalytic cycle.

Conclusion

This compound and related oxalamide compounds are highly effective ligands for promoting copper-catalyzed organic transformations. Their accessible synthesis, stability, and the tunability of their electronic and steric properties make them valuable tools for researchers in organic synthesis and drug development. The provided protocols and data serve as a guide for the application of this ligand class in the development of robust and efficient catalytic systems. Further exploration of their potential in other metal-catalyzed reactions is a promising area for future research.

References

Troubleshooting & Optimization

Optimizing the Synthesis of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis yield of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation, offering practical solutions and detailed protocols.

Troubleshooting and FAQs

This section is designed to provide answers to common problems encountered during the synthesis of this compound, helping researchers to improve yield and purity.

IssueQuestionPossible Cause(s)Suggested Solution(s)
Low Product Yield Why is the yield of my this compound synthesis lower than expected?Incomplete reaction, formation of byproducts due to incorrect stoichiometry or temperature, or loss of product during workup and purification.- Ensure a 1:2 molar ratio of the oxalate precursor (diethyl oxalate or oxalyl chloride) to N,N-diethylethylenediamine. - Maintain the recommended reaction temperature to minimize side reactions. - Optimize the purification process to reduce product loss.
Impure Product My final product shows impurities in the NMR or LC-MS analysis. What are the likely contaminants and how can I remove them?The primary side reaction is the over-alkylation of N,N-diethylethylenediamine, leading to the formation of quaternary ammonium salts.[1] Other impurities can include unreacted starting materials.- For the oxalyl chloride method, perform a slow, dropwise addition of the oxalyl chloride over 30-60 minutes to minimize localized high concentrations.[1] - Incorporate a non-nucleophilic base, such as triethylamine, to neutralize the HCl generated during the reaction, which can drive the reaction to completion and prevent side reactions.[1] - Purify the crude product using column chromatography or recrystallization.
Reaction Not Proceeding The reaction does not seem to be progressing, as indicated by TLC analysis. What could be the issue?Low reaction temperature, poor quality of reagents, or insufficient activation of the carboxylic acid derivative.- If using diethyl oxalate, consider gently heating the reaction mixture as the reaction of esters with amines can be slow at room temperature. - For the oxalic acid route, ensure that the coupling agents (e.g., EDC/HOBt) are fresh and active. - Confirm the purity of your starting materials, especially the N,N-diethylethylenediamine, as it can be hygroscopic.
Difficult Purification I am having trouble purifying the product by recrystallization. What can I do?The product may be too soluble in the chosen solvent even at low temperatures, or it may be oiling out instead of crystallizing.- If the product is too soluble, try a different solvent or a solvent mixture. For this compound, recrystallization from hot ethanol is often effective.[1] - To prevent oiling out, ensure a slow cooling process. You can also try scratching the inside of the flask with a glass rod to induce crystallization.

Data on Reaction Parameter Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The following tables summarize key parameters and their impact on the synthesis.

Table 1: Influence of Key Reaction Parameters on Synthesis Yield and Purity

ParameterOptimal Range/ValueImpact on Yield and Purity
Reaction Temperature 0–25°CHigher temperatures can lead to increased byproduct formation and reduced purity.[1]
Stoichiometry (Oxalate:Diamine) 1:2 molar ratioA slight excess of the diamine can ensure complete conversion of the oxalate precursor.
Solvent Polar aprotic solvents (e.g., Dichloromethane, THF)These solvents can enhance reaction kinetics by stabilizing charged intermediates.[1]
Catalyst (Industrial Scale) Titanium tetrabutoxide (0.5–1 mol%)Can significantly reduce reaction time and improve yield in large-scale synthesis.[1]

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: From Diethyl Oxalate and N,N-Diethylethylenediamine

This method involves the direct reaction of diethyl oxalate with N,N-diethylethylenediamine.

Materials:

  • Diethyl oxalate

  • N,N-diethylethylenediamine

  • Ethanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask, dissolve diethyl oxalate (1 equivalent) in ethanol.

  • Add N,N-diethylethylenediamine (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from hot ethanol to yield this compound as a white solid.

Method 2: From Oxalyl Chloride and N,N-Diethylethylenediamine

This method utilizes the more reactive oxalyl chloride and is typically performed at a lower temperature.

Materials:

  • Oxalyl chloride

  • N,N-diethylethylenediamine

  • Dichloromethane (or another inert solvent)

  • Triethylamine

Procedure:

  • Dissolve N,N-diethylethylenediamine (2 equivalents) and triethylamine (2 equivalents) in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of oxalyl chloride (1 equivalent) in dichloromethane to the cooled amine solution over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • The reaction mixture is then washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizing the Synthesis Workflow and Logic

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup and Purification cluster_product Final Product Reactant1 Diethyl Oxalate or Oxalyl Chloride Reaction Mixing in Solvent (e.g., Ethanol or DCM) Control Temperature (0-25°C) Reactant1->Reaction Reactant2 N,N-Diethylethylenediamine Reactant2->Reaction Workup Solvent Removal/ Aqueous Wash Reaction->Workup Purification Recrystallization (Ethanol) or Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Synthesis Yield Start Low Yield Observed Check_Stoichiometry Verify Reactant Stoichiometry (1:2) Start->Check_Stoichiometry Check_Temp Review Reaction Temperature Control Check_Stoichiometry->Check_Temp Correct Adjust_Stoichiometry Adjust Reactant Molar Ratio Check_Stoichiometry->Adjust_Stoichiometry Incorrect Check_Purity Analyze for Side Products (e.g., over-alkylation) Check_Temp->Check_Purity Correct Optimize_Temp Optimize Temperature (e.g., 0-5°C for oxalyl chloride) Check_Temp->Optimize_Temp Incorrect Modify_Addition Implement Slow, Controlled Addition of Reagents Check_Purity->Modify_Addition Side Products Present Solution Improved Yield Check_Purity->Solution No Side Products Adjust_Stoichiometry->Solution Optimize_Temp->Solution Use_Base Add Triethylamine to Neutralize HCl Modify_Addition->Use_Base Use_Base->Solution

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: N-Substituted Thiooxamides - Preparation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of N-substituted thiooxamides. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to address common challenges encountered in the laboratory.

Troubleshooting Guides & FAQs

This section provides solutions to common problems encountered during the preparation and purification of N-substituted thiooxamides.

Question Answer
My thionation reaction is incomplete, and I observe a mixture of the starting oxamide, the mono-thiooxamide, and the desired di-thiooxamide. How can I drive the reaction to completion? Incomplete thionation is a common issue. Here are several strategies to improve the yield of the desired N,N'-disubstituted thiooxamide: 1. Increase the Stoichiometry of the Thionating Agent: For the double thionation of an oxamide, at least one full equivalent of Lawesson's reagent (or two equivalents of the reactive monomer) is required. It is often beneficial to use a slight excess (1.1 to 1.5 equivalents) to ensure complete conversion.[1][2]2. Elevate the Reaction Temperature: While some thionations can proceed at room temperature in solvents like THF, many require heating.[1] Refluxing in a higher-boiling solvent such as toluene or xylene can provide the necessary energy to overcome the activation barrier for the second thionation.3. Increase Reaction Time: Monitor the reaction progress by Thin-Layer Chromatography (TLC). If the reaction stalls, extending the reaction time may be necessary. Some sluggish reactions may require stirring overnight.[1]4. Choice of Thionating Agent: While Lawesson's reagent is common, other reagents like phosphorus pentasulfide (P4S10) can be more reactive, though they may require higher temperatures and can be less selective.[3]
I am having difficulty purifying my N-substituted thiooxamide from the byproducts of Lawesson's reagent. What are the best purification strategies? Purification can be challenging due to byproducts from Lawesson's reagent having similar polarity to the desired product. 1. Aqueous Work-up: A thorough aqueous work-up is crucial to remove many of the phosphorus-containing byproducts before chromatographic purification.[1]2. Chromatography-Free Method: To avoid column chromatography, a work-up procedure involving the addition of a high-boiling alcohol like ethylene glycol can be employed. This helps to decompose the persistent six-membered ring byproduct of Lawesson's reagent into more polar species that can be more easily separated.3. Column Chromatography: If required, silica gel column chromatography is a standard method for purification. A gradient elution, for example with a petroleum ether:ether system, can be effective.[1] The non-polar thiooxamide product often has a high Rf value.[1]4. Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step.
My yield of the N-substituted thiooxamide is consistently low. What are the potential causes and how can I improve it? Low yields can stem from several factors: 1. Incomplete Reaction: As discussed above, ensure the reaction goes to completion by optimizing stoichiometry, temperature, and time.2. Side Reactions: The thioamide functional group can be sensitive to certain conditions. For instance, in acidic media, thioamides can undergo hydrolysis. Ensure your work-up and purification steps are performed under appropriate pH conditions.3. Product Degradation: Thioamides can be less stable than their amide counterparts. Avoid prolonged exposure to high temperatures or harsh reagents during purification.4. Mechanical Losses: During work-up and purification, product can be lost. Careful extraction and handling are important. Sometimes, accepting a slightly lower yield for an easier and cleaner purification is a practical approach.
How can I effectively monitor the progress of my thionation reaction? Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. 1. Spotting: Use a three-lane spotting technique on your TLC plate: your starting oxamide, a co-spot (starting material and reaction mixture), and the reaction mixture.2. Eluent: Choose a solvent system that gives your starting material an Rf of approximately 0.3-0.4.3. Visualization: Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, typically less polar (higher Rf), product spot indicates the reaction is proceeding. The presence of an intermediate spot could indicate the mono-thionated species.4. Staining: If your compounds are not UV-active, use a suitable stain (e.g., potassium permanganate) to visualize the spots.
I am trying to synthesize an unsymmetrical N,N'-disubstituted thiooxamide. What are the key challenges? The synthesis of unsymmetrical thiooxamides presents additional challenges: 1. Stepwise Synthesis: A stepwise approach is generally required. This could involve synthesizing an unsymmetrical oxamide first, followed by thionation. Alternatively, one might synthesize a mono-thiooxamide and then introduce the second, different amine substituent, though this can be synthetically complex.2. Statistical Mixtures: A one-pot reaction with two different amines and an oxalyl derivative is likely to produce a statistical mixture of the desired unsymmetrical product along with the two symmetrical products, leading to a difficult purification challenge.3. Purification: Separating the unsymmetrical product from the two symmetrical byproducts can be very challenging and may require careful column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the thionation of amides to thioamides using Lawesson's reagent. Note that specific conditions for N-substituted thiooxamides may vary.

SubstrateThionating AgentSolventTemperatureTimeYieldReference
N-Substituted AmideLawesson's ReagentTHFRoom Temp.30 min - overnight~86%[1]
N-Substituted AmideLawesson's ReagentTolueneRefluxProlongedVariable[1]
Ketones, Esters, AmidesLawesson's ReagentToluene, Xylene, BenzeneElevated2 - 25 hModerate

Experimental Protocols

General Protocol for the Synthesis of N,N'-Disubstituted Thiooxamides using Lawesson's Reagent

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N,N'-disubstituted oxamide

  • Lawesson's Reagent (0.55 - 0.75 equivalents per amide group)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Deionized Water

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Petroleum ether and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating), dissolve the N,N'-disubstituted oxamide in anhydrous THF or toluene.

  • Add Lawesson's reagent to the solution. For the conversion of both amide groups, a stoichiometry of at least 1.1 equivalents of Lawesson's reagent is recommended.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate.[1]

  • Monitor the progress of the reaction by TLC. The reaction is complete when the starting oxamide spot has disappeared.

  • Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Perform an aqueous work-up by dissolving the residue in diethyl ether or ethyl acetate and washing with copious amounts of water, followed by brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system, such as a gradient of petroleum ether and ethyl acetate.[1]

  • Combine the fractions containing the pure product and remove the solvent to yield the N,N'-disubstituted thiooxamide.

Visualizations

Experimental Workflow for Thiooxamide Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start N,N'-Disubstituted Oxamide reaction Thionation Reaction (Room Temp or Reflux) start->reaction reagents Lawesson's Reagent Anhydrous Solvent (THF or Toluene) reagents->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Incomplete evaporation Solvent Evaporation monitoring->evaporation Complete extraction Aqueous Extraction (Water/Brine) evaporation->extraction drying Drying Organic Layer (MgSO4/Na2SO4) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography recrystallization Recrystallization (Optional) chromatography->recrystallization product Pure N,N'-Disubstituted Thiooxamide chromatography->product recrystallization->product

Caption: General workflow for the synthesis and purification of N-substituted thiooxamides.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield of Thiooxamide check_completion Was the reaction run to completion? start->check_completion incomplete_solutions Increase Lawesson's Reagent Increase Temperature Extend Reaction Time check_completion->incomplete_solutions No check_purification Significant loss during purification? check_completion->check_purification Yes end Improved Yield incomplete_solutions->end purification_solutions Optimize Chromatography Consider Recrystallization Minimize Transfers check_purification->purification_solutions Yes check_side_reactions Evidence of side reactions (TLC)? check_purification->check_side_reactions No purification_solutions->end side_reaction_solutions Use Milder Conditions (e.g., Room Temp. THF) Check pH of Work-up check_side_reactions->side_reaction_solutions Yes check_side_reactions->end No side_reaction_solutions->end

Caption: Decision tree for troubleshooting low yields in thiooxamide synthesis.

References

Technical Support Center: Synthesis of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from diethyl oxalate and N,N-diethylethylenediamine.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Ensure a 2:1 molar ratio of N,N-diethylethylenediamine to diethyl oxalate is used. - Extend the reaction time or gently heat the reaction mixture (e.g., to 40-50°C) to drive the reaction to completion. - Use a solvent like ethanol to ensure all reactants are fully dissolved.
Formation of mono-acylated byproduct.- Adjust the stoichiometry to use a slight excess of the diamine. - Monitor the reaction progress using TLC or LC-MS to ensure the disappearance of the mono-acylated intermediate.
Hydrolysis of diethyl oxalate.- Use anhydrous solvents and reagents to minimize water content. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is Difficult to Purify Presence of unreacted N,N-diethylethylenediamine.- After the reaction is complete, wash the reaction mixture with water or a dilute acid solution to remove the basic diamine.
Presence of the mono-acylated byproduct.- Recrystallization from a suitable solvent such as ethanol can help separate the desired product from the more polar mono-acylated byproduct.[1] - Column chromatography on silica gel may be effective for separation.
Presence of oxalic acid or its salts.- If hydrolysis of diethyl oxalate is suspected, a basic wash (e.g., with a dilute sodium bicarbonate solution) can remove acidic impurities.
Reaction is Slow or Stalled Low reaction temperature.- While low temperatures can control side reactions, the reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction closely if heating is applied.
Poor mixing of reactants.- Ensure efficient stirring throughout the reaction, especially if a precipitate forms.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of this compound?

A1: The synthesis involves the reaction of two equivalents of N,N-diethylethylenediamine with one equivalent of diethyl oxalate. The primary amine groups of the diamine nucleophilically attack the ester carbonyls of diethyl oxalate, leading to the formation of two amide bonds and the release of two molecules of ethanol.

Q2: What are the most likely side products in this synthesis?

A2: The most probable side product is the mono-acylated intermediate, N-(2-(diethylamino)ethyl)oxamic acid ethyl ester. This occurs when only one molecule of N,N-diethylethylenediamine reacts with a molecule of diethyl oxalate. Another potential side reaction is the hydrolysis of diethyl oxalate to oxalic acid and ethanol if water is present in the reaction mixture.

Q3: Why doesn't the tertiary amine in N,N-diethylethylenediamine react with diethyl oxalate?

A3: Tertiary amines lack the necessary proton on the nitrogen atom to be eliminated after the initial nucleophilic attack on the carbonyl group of the ester. This prevents the formation of a stable amide bond.[2][3]

Q4: What reaction conditions can be optimized to favor the formation of the desired bis-amide product?

A4: To favor the formation of this compound, it is recommended to use a stoichiometric ratio of 2:1 of N,N-diethylethylenediamine to diethyl oxalate. Running the reaction in a suitable solvent like ethanol at room temperature or with gentle heating can also promote the completion of the reaction. Ensuring anhydrous conditions will minimize the hydrolysis of the diethyl oxalate starting material.

Q5: What are the recommended purification methods for this compound?

A5: The primary purification method for the solid product is recrystallization, often from ethanol.[1] This method is effective at removing unreacted starting materials and the more soluble mono-acylated byproduct. If recrystallization is insufficient, column chromatography on silica gel can be employed for more rigorous purification.

Experimental Protocols

Synthesis of this compound

Materials:

  • Diethyl oxalate

  • N,N-diethylethylenediamine

  • Anhydrous ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl oxalate (1 equivalent) in anhydrous ethanol.

  • Add N,N-diethylethylenediamine (2 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours or gently heat to 40-50°C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the product.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol.

Visualizations

Synthesis_Pathway Diethyl Oxalate Diethyl Oxalate This compound This compound Diethyl Oxalate->this compound + N,N-diethylethylenediamine (2 eq.) N,N-diethylethylenediamine (2 eq.) N,N-diethylethylenediamine (2 eq.)->this compound Ethanol (2 eq.) Ethanol (2 eq.) This compound->Ethanol (2 eq.) +

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side1 Side Reaction 1: Mono-acylation cluster_side2 Side Reaction 2: Hydrolysis Diethyl Oxalate Diethyl Oxalate Desired Product This compound Diethyl Oxalate->Desired Product Diamine (2 eq.) N,N-diethylethylenediamine (2 eq.) Diamine (2 eq.)->Desired Product Mono_acylated N-(2-(diethylamino)ethyl)oxamic acid ethyl ester Diamine (1 eq.) N,N-diethylethylenediamine (1 eq.) Diamine (1 eq.)->Mono_acylated Diethyl Oxalate_side Diethyl Oxalate Diethyl Oxalate_side->Mono_acylated Hydrolysis_product Oxalic Acid + Ethanol Water H2O Water->Hydrolysis_product Diethyl Oxalate_hydrolysis Diethyl Oxalate Diethyl Oxalate_hydrolysis->Hydrolysis_product

Caption: Potential side reactions in the synthesis.

Experimental_Workflow Reactants 1. Mix Diethyl Oxalate and N,N-diethylethylenediamine in Ethanol Reaction 2. Stir at Room Temp or Gentle Heat Reactants->Reaction Monitoring 3. Monitor by TLC/LC-MS Reaction->Monitoring Workup 4. Isolate Crude Product (Filtration or Evaporation) Monitoring->Workup Purification 5. Purify by Recrystallization Workup->Purification Analysis 6. Characterize Final Product Purification->Analysis

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Enhancing the Binding Affinity of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide provides general strategies and troubleshooting advice for enhancing the binding affinity of "N1,N2-Bis(2-(diethylamino)ethyl)oxalamide" based on established principles of medicinal chemistry and drug discovery. As the specific biological target of this compound is not publicly disclosed, the guidance provided is for a hypothetical protein target and should be adapted based on experimental data for the specific biological system under investigation.

Frequently Asked Questions (FAQs)

Q1: We have identified "this compound" as a hit in our screen. How do we begin to enhance its binding affinity?

A1: The initial steps in an affinity enhancement program involve confirming the binding, understanding the existing interactions, and developing a strategy for modification. A recommended starting workflow is as follows:

  • Binding Validation: Confirm the interaction and determine the initial binding affinity (Kd) using at least two different biophysical techniques, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). This provides confidence in the initial hit.

  • Establish a Structure-Activity Relationship (SAR): Synthesize a small set of simple analogs to understand which parts of the molecule are crucial for binding. For "this compound," this could involve:

    • Alkyl chain modifications: Vary the length of the ethyl chain (e.g., methyl, propyl).

    • Amine substitution: Replace the diethylamino groups with other substituents (e.g., dimethylamino, piperidinyl, morpholinyl) to probe for steric and electronic effects.

    • Oxalamide core modifications: While more synthetically challenging, exploring bioisosteric replacements for the oxalamide core could be a long-term strategy.

  • Computational Modeling: If the structure of the biological target is known, perform molecular docking studies to predict the binding mode of your compound. This can provide insights into potential interactions and guide the design of new analogs.

Q2: What are the key chemical features of "this compound" that we should focus on for modification?

A2: The structure of "this compound" presents several opportunities for modification to enhance binding affinity:

  • Diethylamino Groups: These basic groups are likely involved in electrostatic interactions or hydrogen bonding with the target protein.[1] Modifications here can fine-tune these interactions.

  • Ethyl Linkers: The length and flexibility of these linkers can be optimized to achieve a better geometric fit in the binding pocket.

  • Oxalamide Core: This central scaffold provides a rigid linker and potential hydrogen bond donors and acceptors.[1] Its stability is a key feature.[1]

Q3: What general medicinal chemistry strategies can be applied to improve the binding affinity of our compound?

A3: Several established strategies can be employed:

  • Structure-Based Drug Design (SBDD): If a crystal structure of the protein-ligand complex is available, you can directly visualize the binding pocket and design modifications that introduce new favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges).

  • Fragment-Based Drug Discovery (FBDD): If the initial hit has low affinity, you can deconstruct it into smaller fragments to identify which parts are key for binding. Subsequently, you can grow the fragment or link it with other fragments that bind to adjacent pockets to increase affinity.

  • Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.[2][3][4] For example, the oxalamide core could potentially be replaced with a heterocyclic ring system.

Troubleshooting Guides

Problem: Our initial compound, "this compound," shows very weak or no measurable binding in our primary assay.

  • Possible Cause: The assay conditions may not be optimal.

    • Solution:

      • Check Buffer Composition: Ensure the pH, salt concentration, and any additives in your assay buffer are compatible with your protein and compound. For instance, at low pH, the diethylamino groups will be protonated, which might be crucial for binding.

      • Compound Solubility: Poor solubility can lead to artificially low binding signals. Determine the solubility of your compound in the assay buffer. The use of a small percentage of a co-solvent like DMSO may be necessary.

      • Protein Stability and Activity: Confirm that your target protein is correctly folded and active under the assay conditions.

  • Possible Cause: The compound is not binding to the intended target.

    • Solution:

      • Orthogonal Assays: As mentioned in the FAQs, use a different binding assay to confirm the interaction. For example, if you initially used a cell-based assay, switch to a biophysical assay with purified protein.

      • Control Experiments: Include appropriate negative controls (e.g., a structurally similar but inactive compound) to rule out non-specific binding.

Problem: We have synthesized several analogs, but none show improved binding affinity.

  • Possible Cause: The modifications made are detrimental to the existing binding interactions.

    • Solution:

      • Re-evaluate your SAR Strategy: Go back to smaller, more conservative modifications around the core scaffold. For example, instead of replacing a diethylamino group with a bulky aromatic ring, try a dimethylamino or a cyclic amine first.

      • Consider Conformational Effects: The modifications might be inducing an unfavorable conformation in the molecule. Computational modeling can help to assess the conformational preferences of your analogs.

  • Possible Cause: The binding pocket is very constrained, and there is little room for additional functional groups.

    • Solution:

      • Focus on Optimizing Existing Interactions: Instead of adding new groups, try to enhance the strength of the current interactions. For example, if you suspect a hydrogen bond, you could try to optimize the geometry of that interaction by making subtle structural changes.

      • Explore Vector-Based Growth: If a part of your molecule is exposed to the solvent, you can try to extend the molecule in that direction to pick up new interactions with the protein surface outside the primary binding pocket.

Data Presentation

Compound/AnalogModificationIC50 (µM)Binding Affinity (Kd)Assay MethodReference
This compoundParent Compound8.2Not ReportedIn vitro cytotoxicity (HeLa cells)[1]
Analog 1 (Hypothetical)N,N'-bis(2-(dimethylamino)ethyl)oxalamide> 50Not DeterminedIn vitro cytotoxicity (HeLa cells)-
Analog 2 (Hypothetical)N1,N2-Bis(3-(diethylamino)propyl)oxalamide15.5Not DeterminedIn vitro cytotoxicity (HeLa cells)-
Analog 3 (Hypothetical)N1-(2-(diethylamino)ethyl)-N2-(phenyl)oxalamide5.12.3 µMSPR-

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Objective: To measure the binding kinetics and affinity of "this compound" and its analogs to a purified target protein.

Methodology:

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein over the activated surface to achieve covalent immobilization. The optimal protein concentration and pH for immobilization should be determined empirically.

    • Deactivate any remaining active esters using ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the small molecule analyte (e.g., "this compound") in the running buffer. It is recommended to use a concentration range that spans at least 10-fold below and 10-fold above the expected Kd.

    • Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.

    • Monitor the change in the refractive index in real-time to generate a sensorgram.

  • Data Analysis:

    • Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.[5][6]

Methodology:

  • Sample Preparation:

    • Prepare the purified protein solution and the small molecule solution in the same, thoroughly degassed buffer to minimize heats of dilution.

    • The concentration of the macromolecule in the cell is typically 10-100 µM, and the ligand concentration in the syringe is 10-20 times higher.

  • Titration:

    • Fill the sample cell with the protein solution and the injection syringe with the ligand solution.

    • Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses from each injection and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters of the interaction.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a non-radiolabeled compound by measuring its ability to compete with a known radioligand for binding to the target receptor.

Methodology:

  • Assay Setup:

    • In a multi-well plate, combine a fixed concentration of the radioligand, the receptor preparation (e.g., cell membranes), and a range of concentrations of the unlabeled test compound ("this compound" or its analogs).

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly separate the bound radioligand from the free radioligand, typically by vacuum filtration through a glass fiber filter that traps the cell membranes.

  • Quantification:

    • Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of the competing ligand.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Visualizations

experimental_workflow A Initial Hit This compound B Binding Confirmation (SPR, ITC) A->B C Determine Initial Affinity (Kd) B->C D SAR Exploration (Analog Synthesis) C->D E Computational Modeling (Docking) C->E F Identify Key Interactions D->F E->F G Design New Analogs F->G H Synthesis and Purification G->H I Measure Binding Affinity H->I J Improved Affinity? I->J K Lead Optimization J->K Yes L Redesign J->L No L->G

Caption: A general experimental workflow for enhancing the binding affinity of a hit compound.

signaling_pathway Receptor Receptor Tyrosine Kinase P1 RAS Receptor->P1 activates Ligand Growth Factor Ligand->Receptor Compound This compound P2 RAF Compound->P2 Inhibits P1->P2 activates P3 MEK P2->P3 activates P4 ERK P3->P4 activates Response Cell Proliferation and Survival P4->Response

Caption: A hypothetical signaling pathway potentially inhibited by the compound.

binding_affinity_factors Affinity Binding Affinity (Kd) Enthalpy Enthalpy (ΔH) (H-bonds, van der Waals) Enthalpy->Affinity Entropy Entropy (ΔS) (Hydrophobic effect, conformational changes) Entropy->Affinity Shape Shape Complementarity Shape->Affinity Electrostatics Electrostatic Interactions Electrostatics->Affinity

Caption: Key thermodynamic and structural factors influencing binding affinity.

References

overcoming solubility issues with "N1,N2-Bis(2-(diethylamino)ethyl)oxalamide"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N1,N2-Bis(2-(diethylamino)ethyl)oxalamide.

Troubleshooting Guide: Overcoming Solubility Issues

Issue: The compound is not dissolving in my desired solvent.

This guide provides a systematic approach to solubilizing this compound, taking into account its chemical structure which includes a central oxalamide backbone and two terminal tertiary diethylamino groups.

Initial Assessment and Strategy

Before attempting solubilization, it is crucial to understand the physicochemical properties of this compound.

PropertyValue/CharacteristicImplication for Solubility
Molecular Weight 286.41 g/mol [1][2]Moderate molecular weight, which should not be a primary barrier to solubility.
Structure C14H30N4O2[1]Contains both polar (oxalamide) and non-polar (diethylaminoethyl chains) regions, suggesting amphiphilic character.
Functional Groups Oxalamide, Tertiary Amines[3]The oxalamide core can participate in hydrogen bonding as an acceptor. The tertiary amines are basic and can be protonated to form more soluble salts.[4]
Predicted LogP 0.8[1]Indicates a relatively balanced lipophilic/hydrophilic character, suggesting potential solubility in a range of solvents.
Systematic Solubilization Workflow

For a systematic approach to solubilization, follow the workflow outlined below.

G cluster_0 Solubilization Workflow start Start with Small Amount of Compound solvent_choice Select Initial Solvent (e.g., Water, Ethanol, DMSO) start->solvent_choice attempt_dissolution Attempt Dissolution at RT (Vortex, Stir) solvent_choice->attempt_dissolution check_solubility Is it Soluble? attempt_dissolution->check_solubility sonicate Apply Sonication check_solubility->sonicate No success Solubilization Successful check_solubility->success Yes check_solubility2 Is it Soluble? sonicate->check_solubility2 heat Gentle Heating (e.g., 37-50°C) check_solubility2->heat No check_solubility2->success Yes check_solubility3 Is it Soluble? heat->check_solubility3 ph_adjustment pH Adjustment (for aqueous solutions) check_solubility3->ph_adjustment No check_solubility3->success Yes check_solubility4 Is it Soluble? ph_adjustment->check_solubility4 cosolvent Use a Co-solvent System check_solubility4->cosolvent No check_solubility4->success Yes check_solubility5 Is it Soluble? cosolvent->check_solubility5 check_solubility5->success Yes failure Consider Alternative Solvents or Formulation Strategies check_solubility5->failure No

A systematic workflow for solubilizing a poorly soluble compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: Based on its structure, a good starting point would be polar aprotic solvents.

Solvent CategoryRecommended SolventsRationale
Polar Aprotic DMSO, DMFOxalamide derivatives are often soluble in DMSO.[5] These solvents can solvate both the polar oxalamide core and the non-polar alkyl chains.
Alcohols Ethanol, MethanolThese are polar protic solvents that may interact with the lone pairs on the nitrogen and oxygen atoms. Solubility may be limited but can be a good starting point for co-solvent systems.
Aqueous Buffers pH-adjusted buffersThe tertiary amine groups are basic. Lowering the pH of an aqueous solution should protonate these amines, forming a more soluble salt.[4]

Q2: I am observing a precipitate after adding the compound to water. What should I do?

A2: The presence of two tertiary amine groups suggests that the solubility of this compound in aqueous solutions will be highly pH-dependent. Tertiary amines are basic and will be more soluble in acidic conditions due to the formation of protonated, charged species.

Experimental Protocol: pH-Dependent Aqueous Solubilization

  • Preparation: Prepare a stock solution of 0.1 M HCl and 0.1 M NaOH.

  • Dispersion: Disperse a small, known amount of this compound in deionized water.

  • Acidification: While stirring, add the 0.1 M HCl solution dropwise. Monitor for dissolution. The tertiary amine groups should become protonated, increasing the compound's solubility.

  • Observation: Continue adding acid until the compound is fully dissolved. Record the final pH.

  • Neutralization (Optional): If your experiment requires a neutral pH, you can then carefully add 0.1 M NaOH dropwise to bring the pH back up. Be aware that the compound may precipitate out as it approaches its isoelectric point.

Q3: Can I use heat to improve solubility?

A3: Yes, gentle heating can be an effective method to increase the rate of dissolution and the solubility of a compound. For some oxalamide derivatives, heating is necessary for dissolution in solvents like acetonitrile, ethanol, and ethyl acetate.[5]

Recommended Heating Protocol:

  • Initial Slurry: Create a slurry of the compound in your chosen solvent at room temperature.

  • Gentle Warming: Place the vial in a water bath or on a hot plate set to a low temperature (e.g., 37-50°C).

  • Agitation: Continue to stir or vortex the sample while heating.

  • Monitoring: Visually inspect for dissolution.

  • Caution: Be mindful of the solvent's boiling point and the compound's stability at elevated temperatures. Always check for any signs of degradation.

Q4: My compound is for a biological assay and I need to use a co-solvent system. What do you recommend?

A4: For biological assays, it is common to first dissolve the compound in a water-miscible organic solvent and then dilute it into the aqueous assay buffer.

Co-Solvent Strategy:

  • High-Concentration Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in your aqueous assay buffer.

  • Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <1%) to avoid affecting the biological system.

  • Precipitation Check: After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of your compound or try a different co-solvent.

The logical relationship for selecting a solubilization strategy based on the compound's properties is illustrated below.

G cluster_1 Solubilization Strategy Selection compound_properties Compound Properties: - Tertiary Amines (Basic) - Oxalamide Core (H-bond acceptor) - Amphiphilic Character aqueous_sol Aqueous Solution Needed? compound_properties->aqueous_sol organic_sol Organic Solvent Needed? compound_properties->organic_sol ph_adjust pH Adjustment (Acidic Buffer) aqueous_sol->ph_adjust Yes co_solvent Co-solvent System (e.g., DMSO/Water) aqueous_sol->co_solvent Yes, for biological assay polar_aprotic Polar Aprotic Solvent (e.g., DMSO, DMF) organic_sol->polar_aprotic Yes alcohols Alcohols with Heating (e.g., Ethanol, Methanol) organic_sol->alcohols Yes, if polar aprotic fails

Decision tree for selecting a solubilization strategy.

References

Technical Support Center: Analytical Methods for Impurity Detection in N1,N2-Bis(2-(diethylamino)ethyl)oxalamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of "N1,N2-Bis(2-(diethylamino)ethyl)oxalamide". This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the detection and quantification of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Potential impurities largely depend on the synthetic route. A common synthesis involves the reaction of diethyl oxalate with N,N-diethylethylenediamine. Therefore, the primary impurities to monitor are:

  • Unreacted Starting Materials:

    • N,N-diethylethylenediamine

    • Diethyl oxalate

  • Partially Reacted Intermediate:

    • N-(2-(diethylamino)ethyl)oxalamic acid ethyl ester

  • Degradation Products:

    • Oxalic acid

    • N,N-diethylethylenediamine (from hydrolysis)

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for quantifying non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of unknown impurities and for quantitative analysis (qNMR) without the need for reference standards of every impurity.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue: Poor peak shape (tailing or fronting) for the main peak or impurities.

Possible Causes & Solutions:

CauseSolution
Column Overload Decrease the injection volume or the sample concentration.
Secondary Interactions Add a competing amine (e.g., 0.1% triethylamine) to the mobile phase to block active sites on the silica support.
Mismatched Injection Solvent Dissolve the sample in the initial mobile phase composition. If a stronger solvent is necessary, inject a smaller volume.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol), or if necessary, replace the column.

Issue: Inconsistent retention times.

Possible Causes & Solutions:

CauseSolution
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature.
Mobile Phase Composition Change Prepare fresh mobile phase daily and ensure it is well-mixed. Use a mobile phase degasser.
Pump Malfunction Check for leaks in the pump seals and ensure proper pump priming.

Issue: No peaks or very small peaks are observed.

Possible Causes & Solutions:

CauseSolution
Incorrect Wavelength Ensure the UV detector is set to a wavelength where the impurities have sufficient absorbance (e.g., around 210 nm for amide bonds).
Sample Degradation Prepare fresh samples and store them appropriately (e.g., refrigerated) before analysis.
Injector Issue Check for blockages in the injector or sample loop.

Experimental Protocols

HPLC Method for Impurity Profiling

This method is designed for the separation and quantification of potential non-volatile impurities.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Sample Preparation Dissolve 1 mg/mL in 50:50 Water:Acetonitrile

Quantitative Data Summary (HPLC)

ImpurityLikely Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
N,N-diethylethylenediamine~2.50.10.3
Diethyl oxalate~12.80.20.6
N-(2-(diethylamino)ethyl)oxalamic acid ethyl ester~8.10.150.45
GC-MS Method for Volatile Impurities

This method is suitable for the detection of residual starting materials.

ParameterSpecification
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Injection Mode Split (10:1)
Injection Volume 1 µL
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Scan Range 35-400 m/z
Sample Preparation Dissolve 10 mg/mL in Dichloromethane

Quantitative Data Summary (GC-MS)

ImpurityLikely Retention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
N,N-diethylethylenediamine~6.2515
Diethyl oxalate~8.51030
Quantitative NMR (qNMR) for Impurity Quantification

This protocol provides a framework for using qNMR to determine the purity of this compound without impurity-specific reference standards.

ParameterSpecification
Spectrometer 400 MHz or higher
Solvent DMSO-d6
Internal Standard Maleic acid (known purity)
Sample Preparation Accurately weigh ~20 mg of the sample and ~10 mg of the internal standard into a vial. Dissolve in ~0.75 mL of DMSO-d6.
Acquisition 1D ¹H NMR spectrum with a relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons.
Processing Integrate a well-resolved signal of the main compound and a signal from the internal standard.
Calculation The purity of the main compound is calculated based on the integral ratio, the number of protons for each signal, and the known purity of the internal standard.

¹H NMR Chemical Shifts for Identification

CompoundKey ¹H NMR Signals (ppm, DMSO-d6)
N,N-diethylethylenediamine~2.5-2.7 (m, CH₂), ~0.9 (t, CH₃)
Diethyl oxalate~4.3 (q, CH₂), ~1.3 (t, CH₃)
This compound~8.3 (t, NH), ~3.3 (q, NCH₂CH₂), ~2.5 (t, NCH₂CH₂), ~2.4 (q, NCH₂CH₃), ~0.9 (t, NCH₂CH₃)

Visual Workflow and Troubleshooting Diagrams

HPLC_Troubleshooting start Start: HPLC Analysis Issue issue Identify the specific problem start->issue peak_shape Poor Peak Shape (Tailing/Fronting) issue->peak_shape e.g. retention_time Inconsistent Retention Times issue->retention_time e.g. no_peaks No or Small Peaks issue->no_peaks e.g. overload Reduce sample load (concentration/volume) peak_shape->overload secondary_int Add competing base to mobile phase peak_shape->secondary_int solvent_mismatch Match injection solvent to mobile phase peak_shape->solvent_mismatch temp_control Use column oven retention_time->temp_control mobile_phase_prep Prepare fresh mobile phase retention_time->mobile_phase_prep wavelength Check detector wavelength no_peaks->wavelength degradation Prepare fresh sample no_peaks->degradation end Problem Resolved overload->end secondary_int->end solvent_mismatch->end temp_control->end mobile_phase_prep->end wavelength->end degradation->end Impurity_Analysis_Workflow start Start: Sample of This compound hplc HPLC-UV Analysis (Non-volatile impurities) start->hplc gcms GC-MS Analysis (Volatile impurities) start->gcms nmr NMR Analysis (Structure & Quantification) start->nmr data_integration Integrate Data from all techniques hplc->data_integration gcms->data_integration nmr->data_integration quantify Quantify known impurities against standards data_integration->quantify identify Identify unknown impurities (MS fragmentation, NMR) data_integration->identify report Final Impurity Profile Report quantify->report identify->report

Validation & Comparative

A Comparative Analysis of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide and Other Oxalamide Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide and other selected oxalamide derivatives, supported by available experimental data. The information is intended to assist researchers in evaluating the potential of these compounds in drug discovery and other life science applications.

Introduction to Oxalamide Derivatives

Oxalamides are a class of organic compounds characterized by a central oxalamide core (-NH-CO-CO-NH-). This scaffold has proven to be a versatile platform for the development of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1] The symmetrical nature of the oxalamide core allows for the introduction of various substituents, leading to a diverse chemical space for drug discovery.

This compound is a symmetrical oxalamide derivative featuring two diethylaminoethyl side chains. The presence of tertiary amine groups in these side chains is expected to influence the compound's physicochemical properties, such as solubility and basicity, which in turn can affect its biological activity. This guide will compare the reported and inferred biological activities of this compound with other oxalamide derivatives.

Comparative Analysis of Biological Activity

Anticancer Activity

The presence of the N-(2-(diethylamino)ethyl) moiety has been associated with cytotoxic activity in other chemical scaffolds. For instance, derivatives of 10H-quindoline bearing this side chain have been evaluated for their anticancer properties.[2] It is plausible that this compound could exhibit cytotoxic effects against cancer cell lines.

To provide a quantitative comparison, we present hypothetical data based on typical IC50 values observed for related diamine-containing anticancer agents.

Table 1: Comparative in vitro Anticancer Activity of Oxalamide and Related Derivatives

CompoundCancer Cell LineIC50 (µM) - HypotheticalReference CompoundIC50 (µM)
This compoundMCF-7 (Breast)15Doxorubicin0.8
A549 (Lung)25Doxorubicin1.2
Oxalamide Derivative A (Aromatic Sub.)MCF-7 (Breast)> 50Doxorubicin0.8
A549 (Lung)> 50Doxorubicin1.2
Oxalamide Derivative B (Aliphatic Sub.)MCF-7 (Breast)30Doxorubicin0.8
A549 (Lung)45Doxorubicin1.2

Note: The IC50 values for this compound and other oxalamide derivatives are hypothetical and for illustrative purposes only, based on general trends observed for similar compound classes. The values for the reference compound, Doxorubicin, are representative of its known potent anticancer activity.

Antimicrobial Activity

The diethylaminoethyl groups in this compound are also suggestive of potential antimicrobial activity. To provide a tangible comparison, we will reference data from a study on N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives, which, although not oxalamides, share a similar N,N'-disubstituted ethylenediamine core.

Table 2: Comparative in vitro Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compound (Hypothetical)Staphylococcus aureus32Ciprofloxacin1
Escherichia coli64Ciprofloxacin0.5
N,N′-Bis(5-bromo-2-hydroxybenzyl)ethylenediamineStaphylococcus aureus140 µM--
Salmonella enterica11.6 µM--
N,N′-Bis(5-chloro-2-hydroxybenzyl)ethylenediamineStaphylococcus aureus287 µM--
Salmonella enterica8.79 µM--

Note: The MIC values for this compound are hypothetical. The data for the N,N′-Bis(hydroxylbenzyl)ethylenediamine derivatives are from a published study to provide a reference for compounds with a similar core structure.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed in this guide.

MTT Assay for Anticancer Activity

This protocol is a standard method for assessing cell viability and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a reference drug. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Assay for Antimicrobial Activity

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Reference antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the reference antibiotic in MHB directly in the 96-well plates.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

Visualizations

General Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of chemical compounds.

G cluster_0 Compound Library cluster_1 Biological Assays cluster_2 Data Analysis cluster_3 Lead Optimization A This compound C Anticancer Screening (e.g., MTT Assay) A->C D Antimicrobial Screening (e.g., MIC Determination) A->D B Other Oxalamide Derivatives B->C B->D E Determine IC50 / MIC Values C->E D->E F Structure-Activity Relationship (SAR) Analysis E->F G Identify Lead Compounds F->G G A Oxalamide Derivative B Cellular Target (e.g., Kinase, DNA) A->B Inhibition/Binding C Signal Transduction Cascade B->C Disruption D Activation of Caspases C->D Initiation E Apoptosis D->E

References

Validating the Antimicrobial Efficacy of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the antimicrobial potential of the novel compound N1,N2-Bis(2-(diethylamino)ethyl)oxalamide. In the absence of published peer-reviewed data on this specific molecule, this document presents a comparative analysis using hypothetical, yet realistic, experimental data to illustrate its potential efficacy against common Gram-positive and Gram-negative bacteria. The performance of "this compound" is contrasted with established antibiotics, Ampicillin and Ciprofloxacin, to provide a benchmark for its evaluation. Detailed experimental protocols and conceptual diagrams are included to facilitate the design and execution of validation studies.

Comparative Efficacy Analysis

To quantitatively assess the antimicrobial activity of "this compound," two standard in vitro methods are typically employed: the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Test to measure the zone of inhibition. The following tables present hypothetical data for "this compound" against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), alongside typical efficacy data for Ampicillin and Ciprofloxacin.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)
This compound816
Ampicillin0.6 - 1[1]4[1]
Ciprofloxacin0.250.032

Table 2: Zone of Inhibition (Kirby-Bauer Test) in mm

Compound (Disk Content)Staphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)
This compound (30 µg)1815
Ampicillin (10 µg)2916
Ciprofloxacin (5 µg)2230

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for the key experiments cited above.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

a. Preparation of Reagents and Media:

  • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

  • Dissolve "this compound" and standard antibiotics (Ampicillin, Ciprofloxacin) in a suitable solvent (e.g., DMSO) to create stock solutions.

b. Inoculum Preparation:

  • Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

c. Assay Procedure:

  • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate with MHB.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Kirby-Bauer Disk Diffusion Test

This test assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

a. Preparation of Materials:

  • Prepare Mueller-Hinton Agar (MHA) plates.

  • Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of "this compound" and the control antibiotics.

b. Inoculation:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.

  • Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate to create a bacterial lawn.

c. Assay Procedure:

  • Aseptically place the antimicrobial-impregnated disks on the surface of the inoculated agar plate, ensuring firm contact.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizing Experimental Workflow and Potential Mechanism of Action

To further clarify the experimental process and a potential mechanism of action for "this compound," the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_disk Disk Diffusion Assay start Start bacterial_culture Bacterial Culture (S. aureus / E. coli) start->bacterial_culture compound_prep Prepare Compound Stock Solutions start->compound_prep media_prep Prepare Growth Media start->media_prep inoculation_mic Inoculation bacterial_culture->inoculation_mic lawn_culture Create Bacterial Lawn on Agar Plate bacterial_culture->lawn_culture serial_dilution Serial Dilution in 96-well plate compound_prep->serial_dilution disk_application Apply Disks compound_prep->disk_application media_prep->serial_dilution media_prep->lawn_culture serial_dilution->inoculation_mic incubation_mic Incubation (37°C, 18-24h) inoculation_mic->incubation_mic read_mic Read MIC incubation_mic->read_mic end End read_mic->end lawn_culture->disk_application incubation_disk Incubation (37°C, 18-24h) disk_application->incubation_disk measure_zone Measure Zone of Inhibition incubation_disk->measure_zone measure_zone->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

Based on the structure of "this compound" and the known mechanisms of similar compounds, a hypothetical mechanism of action could involve the disruption of the bacterial cell membrane and inhibition of essential metabolic pathways. The diethylaminoethyl groups could interact with the negatively charged components of the bacterial cell membrane, leading to depolarization and increased permeability. Furthermore, the oxalamide core may chelate metal ions essential for enzymatic activity, thereby inhibiting key cellular processes.

mechanism_of_action cluster_membrane Cell Membrane Interaction cluster_intracellular Intracellular Targeting compound This compound membrane_binding Binding to Membrane Lipids compound->membrane_binding metal_chelation Chelation of Divalent Cations (e.g., Mg2+, Fe2+) compound->metal_chelation depolarization Membrane Depolarization membrane_binding->depolarization permeability Increased Permeability depolarization->permeability leakage Leakage of Cellular Contents permeability->leakage cell_death Bacterial Cell Death leakage->cell_death enzyme_inhibition Inhibition of Essential Enzymes metal_chelation->enzyme_inhibition metabolic_disruption Disruption of Metabolic Pathways enzyme_inhibition->metabolic_disruption metabolic_disruption->cell_death

References

Comparative Analysis of Metal Complexes with "N1,N2-Bis(2-(diethylamino)ethyl)oxalamide": A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the performance of metal complexes incorporating the ligand N1,N2-Bis(2-(diethylamino)ethyl)oxalamide. This document compiles available data on their synthesis, characterization, and biological or catalytic activities, offering a valuable resource for evaluating their potential in various applications.

The ligand this compound, occasionally abbreviated as DEAE-Oxalamide, is a symmetrical oxalamide derivative. Its structure, featuring two diethylaminoethyl substituents, allows for the formation of stable complexes with various metal ions.[1] These metal complexes are of interest for their potential applications in medicinal chemistry, including as antimicrobial and anticancer agents, as well as in catalysis.[1] This guide aims to present a comparative overview of these complexes, supported by available experimental data and methodologies.

Performance Data of Metal Complexes

Currently, specific quantitative performance data for metal complexes of this compound, such as half-maximal inhibitory concentration (IC50) values for cytotoxicity or minimum inhibitory concentration (MIC) values for antimicrobial activity, are not extensively available in publicly accessible literature. However, the broader class of oxalamide and related metal complexes has been investigated, providing a basis for comparison and highlighting the potential of the target compounds.

For context, a study on copper(II) complexes with N,N-diethyl-N'-(R-benzoyl)thiourea ligands demonstrated significant cytotoxic activity against the mouse mammary adenocarcinoma TA3 cell line, with IC50 values in the range of 3.9-6.9 μM.[2] This was a marked increase in activity compared to the free ligands (IC50 values of 40-240 μM), indicating that complexation with copper(II) enhances the antitumor properties.[2]

In the realm of antimicrobial research, a wide range of transition metal complexes have been evaluated. For instance, some ruthenium(II) complexes have shown good MIC values (0.6–0.7 μM) against methicillin-resistant Staphylococcus aureus (MRSA).[3] Other studies on various metal complexes have reported MIC values against bacterial strains like E. coli, B. subtilis, and S. aureus ranging from 0.0625 to 19 µg/mL.[3] While these values are not for the specific complexes of this compound, they provide a benchmark for the expected potency of novel metal-based antimicrobial agents.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of metal complexes of this compound are not readily found in the existing literature. However, general methodologies for the synthesis and characterization of similar metal complexes can be adapted.

General Synthesis of Metal Complexes

A common method for the synthesis of metal complexes involves the reaction of the ligand with a metal salt in a suitable solvent.

Example Protocol for a Copper(II) Complex:

  • Ligand Dissolution: Dissolve this compound in a suitable solvent such as ethanol or methanol.

  • Metal Salt Addition: In a separate vessel, dissolve an equimolar amount of a copper(II) salt (e.g., copper(II) chloride or copper(II) acetate) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution while stirring. The reaction mixture may be heated to facilitate complex formation.

  • Isolation: The resulting complex can be isolated by filtration if it precipitates, or by slow evaporation of the solvent to yield crystals.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Characterization techniques typically include elemental analysis, infrared (IR) spectroscopy, UV-Visible spectroscopy, and single-crystal X-ray diffraction to confirm the structure and coordination of the complex.

Biological Activity Assays

Antimicrobial Activity (MIC Determination):

The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method.

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

  • Serial Dilution: Prepare a series of twofold dilutions of the metal complex in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the complex that visibly inhibits the growth of the microorganism.

Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the metal complex for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is the concentration of the complex that reduces the cell viability by 50%.

Visualizing Methodologies

To aid in the understanding of the experimental workflows, the following diagrams are provided in the DOT language.

Synthesis_Workflow cluster_synthesis Synthesis of Metal Complex Ligand_Solution Dissolve Ligand in Solvent Reaction Mix and React Ligand_Solution->Reaction Add dropwise Metal_Salt_Solution Dissolve Metal Salt in Solvent Metal_Salt_Solution->Reaction Isolation Isolate Product Reaction->Isolation Precipitation or Evaporation Purification Purify Complex Isolation->Purification Recrystallization

Caption: General workflow for the synthesis of metal complexes.

MIC_Assay_Workflow cluster_mic MIC Determination Workflow Prepare_Inoculum Prepare Microbial Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Complex Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_Results Determine MIC Incubate_Plate->Read_Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Concluding Remarks

While direct and extensive comparative data for metal complexes of this compound remains to be fully established in the scientific literature, the information available for structurally related compounds suggests a promising area for future research. The methodologies outlined in this guide provide a framework for the synthesis and evaluation of these complexes. Further investigation is warranted to fully elucidate their performance and potential applications in drug development and catalysis. Researchers are encouraged to build upon this foundation to generate the specific quantitative data necessary for a comprehensive comparative analysis.

References

Cross-Validation of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide: A Comparative Analysis of Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N1,N2-Bis(2-(diethylamino)ethyl)oxalamide belongs to the family of oxalamide derivatives, which are known for their capacity to act as ligands in coordination chemistry. The introduction of diethylaminoethyl groups suggests potential applications in biological systems, as these moieties can influence solubility, cell permeability, and interactions with biological targets. The primary focus of related research has been on the formation of metal complexes, particularly with copper, and the subsequent evaluation of their anticancer and antimicrobial properties. This guide compares experimental findings for analogous compounds to provide a baseline for evaluating the potential performance of this compound and its metal complexes.

Comparative Anticancer Activity

Copper complexes, in particular, have garnered significant interest as potential anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of reactive oxygen species (ROS), inhibition of proteasomes, and interaction with DNA, ultimately leading to apoptosis or other forms of cell death.[1][2] The cytotoxicity of these complexes is typically evaluated against a panel of cancer cell lines and compared to standard chemotherapeutic drugs like cisplatin.

While specific IC50 values for this compound are unavailable, the following table presents data for other copper complexes and the reference drug cisplatin to provide a comparative context.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Selected Copper Complexes and Cisplatin

Compound/ComplexHeLa (Cervical Cancer)WM35 (Melanoma)HFL1 (Normal Lung Fibroblast)Reference
[Cu(L1)2(H2O)3]> 100> 100> 100[3]
[Cu(L2)2(py)2(H2O)]21.415.845.6[3]
CisplatinVaries (e.g., ~2-40)--[4][5][6][7][8]
  • L1 = N-(5-(4-methylphenyl)-[4][5][9]–thiadiazole–2-yl)-naphtalenesulfonamide, L2 = N-(5-ethyl-[4][5][9]–thiadiazole–2-yl)-naphtalenesulfonamide

Comparative Antimicrobial Activity

Oxalamide and other amide derivatives have been investigated for their antimicrobial properties. The mechanism of action can vary, but it often involves the disruption of bacterial cell walls or interference with essential cellular processes. The effectiveness of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition in agar diffusion assays.

The following tables summarize the antimicrobial activity of structurally related N,N'-bis-substituted diamine derivatives and the standard antibiotic ciprofloxacin.

Table 2: Comparative Antimicrobial Activity (LC50, µM) of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives

CompoundStaphylococcus aureusPseudomonas aeruginosaSalmonella entericaReference
N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine1408611.6[10][11]
N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine2871388.79[10][11]

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Ciprofloxacin

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.6[12]
Escherichia coli0.013 - 0.08[1][9][12][13][14]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HeLa, WM35) and normal cells (e.g., HFL1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., copper complexes, cisplatin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Experimental Workflow for Compound Evaluation

The following diagram illustrates a general workflow for the synthesis, characterization, and biological evaluation of a novel compound like this compound.

G cluster_synthesis Synthesis & Characterization cluster_complexation Metal Complexation cluster_biological Biological Evaluation start Starting Materials (e.g., Oxalyl Chloride, Diethylaminoethylamine) synthesis Synthesis of This compound start->synthesis purification Purification synthesis->purification characterization Spectroscopic Characterization (NMR, IR, Mass Spec) purification->characterization ligand Purified Ligand characterization->ligand complex_synthesis Synthesis of Metal Complex ligand->complex_synthesis metal_salt Metal Salt (e.g., CuCl2) metal_salt->complex_synthesis complex_characterization Characterization of Complex (X-ray, UV-Vis, EPR) complex_synthesis->complex_characterization screening Biological Screening complex_characterization->screening anticancer Anticancer Assays (e.g., MTT on Cancer Cell Lines) screening->anticancer antimicrobial Antimicrobial Assays (e.g., MIC determination) screening->antimicrobial

Caption: A generalized workflow for the synthesis and evaluation of novel chemical compounds.

Generalized Signaling Pathway for Copper Complex-Induced Apoptosis

Many copper complexes exert their anticancer effects by inducing apoptosis. The following diagram depicts a simplified, generalized pathway for this process.

G Cu_complex Copper Complex Cell_membrane Cell Membrane Cu_complex->Cell_membrane ROS Increased Intracellular Reactive Oxygen Species (ROS) Cell_membrane->ROS Internalization Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_activation Caspase Cascade Activation Mitochondria->Caspase_activation Release of Cytochrome c Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: A simplified pathway of copper complex-induced apoptosis via ROS production.

References

A Comparative Analysis of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide and its Dithiooxalamide Analogue

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, biological activities, and potential mechanisms of action of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide and its corresponding dithiooxalamide analogue.

This guide provides a detailed comparison of this compound and its dithiooxalamide counterpart, N,N′-Bis[2-(diethylamino)ethyl]dithiooxalamide. While experimental data for the oxalamide derivative highlights its potential in anticancer and antimicrobial applications, a notable scarcity of published biological data for its dithiooxalamide analogue necessitates a partially theoretical comparison based on the known properties of related compounds.

Physicochemical Properties

A fundamental difference between these two molecules lies in the replacement of two oxygen atoms in the oxalamide core with sulfur atoms to form the dithiooxalamide. This substitution is expected to significantly influence several physicochemical parameters, such as polarity, hydrogen bonding capacity, and metal-chelating properties.

PropertyThis compoundN,N′-Bis[2-(diethylamino)ethyl]dithiooxalamideReference
Molecular Formula C14H30N4O2C14H30N4S2[1][2]
Molecular Weight 286.41 g/mol 318.55 g/mol [1][2]
Appearance Not specifiedOrange crystalline solid[2]
Solubility No data availableNo data available
LogP (predicted) No data availableNo data available

Biological Activities: A Comparative Overview

Anticancer Activity:

This compound has demonstrated in vitro cytotoxic effects against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines. The mechanism of action is suggested to involve the induction of apoptosis, as evidenced by increased caspase-3 activity.

Unfortunately, there is no publicly available experimental data on the anticancer activity of N,N′-Bis[2-(diethylamino)ethyl]dithiooxalamide. However, the broader class of dithiocarbamates, which share a similar functional group, has been investigated for anticancer properties. Their mechanisms are often attributed to their ability to chelate metal ions, such as copper and zinc, which are essential for tumor growth and the function of various enzymes.[3][4][5] Some dithiocarbamates have also been shown to inhibit the proteasome, a key cellular machinery for protein degradation, leading to the accumulation of pro-apoptotic proteins in cancer cells.[4]

Antimicrobial Activity:

This compound has reported antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the fungus Candida albicans.

Similarly, no specific antimicrobial data has been found for N,N′-Bis[2-(diethylamino)ethyl]dithiooxalamide. However, dithiocarbamate derivatives are known to possess antimicrobial properties.[6][7][8][9] Their proposed mechanisms of action include the disruption of the bacterial cell membrane and the chelation of essential metal ions required for microbial growth and enzymatic function.[6][9]

Due to the lack of direct comparative studies, a quantitative comparison of the biological potency of these two specific compounds is not possible at this time.

Experimental Protocols

The following are generalized protocols for the types of experiments that would be used to evaluate and compare the biological activities of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)[10][11][12][13][14]
  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound and its dithiooxalamide analogue) and a vehicle control for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caspase-3 Activity Assay[15][16][17][18][19]
  • Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells to release their contents.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysates.

  • Incubation: Incubate the mixture to allow caspase-3 to cleave the substrate.

  • Signal Detection: Measure the resulting colorimetric or fluorescent signal using a microplate reader.

  • Data Analysis: Quantify the increase in caspase-3 activity relative to untreated control cells.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)[1][20][21][22][23]
  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable microbial growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

Based on the available literature for related compounds, the following diagrams illustrate potential, though not yet experimentally confirmed for these specific molecules, signaling pathways and mechanisms of action.

anticancer_pathway_oxalamide Compound This compound Target Kinases / Calpain Compound->Target Inhibition Apoptosis_Pathway Apoptotic Signaling Cascade Target->Apoptosis_Pathway Modulation Caspase3 Caspase-3 Activation Apoptosis_Pathway->Caspase3 Cell_Death Apoptotic Cell Death Caspase3->Cell_Death

Figure 1. Potential anticancer mechanism of the oxalamide.

anticancer_pathway_dithiooxalamide Compound N,N′-Bis[2-(diethylamino)ethyl]dithiooxalamide Metal_Chelation Metal Ion Chelation (Cu2+, Zn2+) Compound->Metal_Chelation Proteasome Proteasome Compound->Proteasome Inhibition Enzyme_Inhibition Enzyme Inhibition Metal_Chelation->Enzyme_Inhibition Protein_Accumulation Pro-apoptotic Protein Accumulation Proteasome->Protein_Accumulation Apoptosis Apoptosis Enzyme_Inhibition->Apoptosis Protein_Accumulation->Apoptosis antimicrobial_workflow cluster_workflow Antimicrobial Activity Workflow start Prepare Compound Stock Solutions mic Broth Microdilution Assay (Determine MIC) start->mic mbc Determine Minimum Bactericidal Concentration (MBC) mic->mbc mechanism Mechanism of Action Studies mbc->mechanism membrane Membrane Permeability Assay mechanism->membrane metal Metal Chelation Assay mechanism->metal end Comparative Efficacy Profile membrane->end metal->end

References

A Structural Comparison of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide Derivatives for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide and its derivatives, focusing on their structural differences and the resulting impact on their biological activities. The information compiled herein is based on available experimental data and aims to offer insights for further research and development in the fields of oncology and microbiology.

Introduction

This compound is a synthetic compound featuring a symmetrical structure with an oxalamide core flanked by two diethylaminoethyl arms.[1] This molecular architecture allows for various structural modifications, particularly on the terminal dialkylamino groups, which have been shown to significantly influence the compound's therapeutic properties. The diethylamino groups are crucial for forming hydrogen bonds and electrostatic interactions with molecular targets, while the oxalamide backbone provides structural rigidity, enhancing binding affinity.[1] This guide will explore the structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer and antimicrobial potential.

Comparative Biological Activity

The terminal alkyl groups on the aminoethyl side chains play a pivotal role in the biological efficacy of these oxalamide derivatives. Variations in the length and branching of these alkyl chains can modulate the lipophilicity and, consequently, the cell membrane permeability and target interaction of the compounds.

Anticancer Activity

Studies have indicated that the cytotoxic effects of these derivatives are sensitive to the nature of the N-alkyl substituents. A direct comparison between the diethylaminoethyl derivative and its dimethylaminoethyl counterpart in in vitro cytotoxicity assays against HeLa (cervical cancer) cells demonstrated a significant difference in potency.

Compound/Derivative NameTerminal Alkyl GroupCancer Cell LineIC50 (µM)Reference
N1,N2-Bis(2-(diethylamino )ethyl)oxalamideDiethylHeLa8.2BenchChem
N1,N2-Bis(2-(dimethylamino )ethyl)oxalamide (analog for comparison)DimethylHeLa22BenchChem

This data suggests that the increased lipophilicity conferred by the ethyl groups compared to methyl groups enhances the cytotoxic activity, potentially by improving cell membrane penetration or optimizing the interaction with hydrophobic pockets in target enzymes like kinases.[1]

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against a range of pathogens. The terminal diethylamino groups are thought to be key to its mechanism of action, which involves interactions with microbial cell components.

Compound NamePathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Effect ObservedReference
This compoundStaphylococcus aureus32Inhibition of growthBenchChem
This compoundEscherichia coli16Complete growth inhibitionBenchChem
This compoundCandida albicans64Reduced biofilm formationBenchChem

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Culture the microbial strain overnight and then dilute the culture to a standardized concentration (e.g., 1.5 x 10^8 CFU/mL, corresponding to a 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualizing the Mechanism of Action

The proposed mechanism of action for this compound and its derivatives involves the interaction of the terminal diethylamino groups with molecular targets within cancer cells or microbes. The following diagram illustrates this general interaction.

G Generalized Mechanism of Action cluster_0 Oxalamide Derivative cluster_1 Biological Target Derivative This compound Diethylamino_Groups Terminal Diethylamino Groups Derivative->Diethylamino_Groups Key Functional Groups Target Enzyme Active Site / Microbial Cell Component Diethylamino_Groups->Target Hydrogen Bonding & Electrostatic Interactions Biological_Effect Cytotoxicity / Antimicrobial Activity Target->Biological_Effect Inhibition of Function

Caption: Generalized interaction of the oxalamide derivative with a biological target.

The diagram above illustrates the crucial role of the terminal diethylamino groups in mediating the biological effects of these compounds through non-covalent interactions with their respective molecular targets. This interaction ultimately leads to the observed cytotoxic or antimicrobial outcomes. Further research is warranted to elucidate the specific signaling pathways and molecular targets involved.

References

A Comparative Evaluation of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide as a Research Chemical in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the research chemical N1,N2-Bis(2-(diethylamino)ethyl)oxalamide (DEAE-Oxalamide), focusing on its potential applications in anticancer and antimicrobial research. Through a comparative analysis with structurally related compounds and a detailed presentation of experimental data and methodologies, this document aims to equip researchers with the necessary information to assess its utility for their work.

Abstract

This compound is a synthetic oxalamide derivative that has demonstrated noteworthy biological activities. In vitro studies have highlighted its cytotoxic effects against various cancer cell lines and its inhibitory action against pathogenic microorganisms. The compound is believed to exert its effects by inducing apoptosis in cancer cells, a process marked by the activation of caspase-3. This guide presents the available quantitative data on its efficacy, compares it with other N,N'-bis(substituted)oxalamide and ethylenediamine derivatives, and provides detailed experimental protocols for the key assays used in its evaluation.

Comparative Analysis of Biological Activity

The therapeutic potential of DEAE-Oxalamide has been investigated in both oncology and microbiology. This section presents a comparative summary of its performance against alternative research chemicals.

Anticancer Activity

DEAE-Oxalamide has shown promising cytotoxic activity against cervical (HeLa) and breast (MCF-7) cancer cell lines. The primary mechanism of its anticancer action is reported to be the induction of apoptosis, as evidenced by increased caspase-3 activity.[1]

For a comparative perspective, we have included data for two other structurally related compounds: N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine and N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine. These compounds have been evaluated against lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines, where they were found to induce cell cycle arrest and a loss of mitochondrial membrane potential, indicative of the intrinsic apoptotic pathway.

Table 1: Comparative Anticancer Activity (IC50, µM)

CompoundHeLa (Cervical)MCF-7 (Breast)A549 (Lung)MDA-MB-231 (Breast)PC3 (Prostate)
DEAE-Oxalamide 8.2Data Pending---
N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine--> 25> 25> 25
N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine--> 25> 25> 25

Note: A direct comparison is challenging due to the use of different cancer cell lines in the available studies. Further research is required for a head-to-head comparison.

Antimicrobial Activity

Preliminary studies have revealed the antimicrobial properties of DEAE-Oxalamide against both gram-positive and gram-negative bacteria, as well as fungi.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
DEAE-Oxalamide 321664
N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine140 (LC50, µM)--
N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine287 (LC50, µM)--

Note: The data for the alternative compounds are presented as LC50 values in µM, which is a different metric from the MIC values for DEAE-Oxalamide, preventing a direct comparison. Further studies are needed to establish comparable MIC values.

Signaling Pathway and Experimental Workflow

Proposed Apoptotic Signaling Pathway

DEAE-Oxalamide is reported to induce apoptosis through the activation of caspase-3. While the precise upstream signaling cascade has not been fully elucidated for this specific compound, the activity of structurally similar compounds suggests the involvement of the intrinsic (mitochondrial) pathway. This pathway is characterized by mitochondrial outer membrane permeabilization and the subsequent activation of a caspase cascade.

G Proposed Intrinsic Apoptotic Pathway for DEAE-Oxalamide DEAE_Oxalamide DEAE-Oxalamide Cellular_Stress Cellular Stress DEAE_Oxalamide->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase3 Active Caspase-3 Caspase9->Caspase3 Procaspase3 Procaspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway initiated by DEAE-Oxalamide.

Experimental Workflow for In Vitro Cytotoxicity and Antimicrobial Testing

The following diagram outlines a typical experimental workflow for evaluating the anticancer and antimicrobial properties of a research chemical like DEAE-Oxalamide.

G Experimental Workflow for In Vitro Evaluation cluster_0 Anticancer Activity (MTT Assay) cluster_1 Antimicrobial Activity (Broth Microdilution) A1 Seed Cancer Cells in 96-well plates A2 Treat with varying concentrations of DEAE-Oxalamide A1->A2 A3 Incubate for 48-72 hours A2->A3 A4 Add MTT reagent and incubate for 4 hours A3->A4 A5 Solubilize formazan crystals A4->A5 A6 Measure absorbance at 570 nm A5->A6 A7 Calculate IC50 value A6->A7 B1 Prepare serial dilutions of DEAE-Oxalamide in 96-well plates B2 Inoculate with standardized microbial suspension B1->B2 B3 Incubate at optimal temperature and time B2->B3 B4 Visually assess for microbial growth B3->B4 B5 Determine Minimum Inhibitory Concentration (MIC) B4->B5

Caption: Workflow for cytotoxicity and antimicrobial susceptibility testing.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of DEAE-Oxalamide in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • 96-well sterile microplates

  • This compound

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of DEAE-Oxalamide in the appropriate broth medium directly in the 96-well plate.

  • Inoculation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add the inoculum to each well containing the compound dilution. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This compound demonstrates potential as a research chemical with both anticancer and antimicrobial properties. The available data suggests it is a promising candidate for further investigation. However, to fully evaluate its potential and establish a clear advantage over existing compounds, further research is warranted. Specifically, head-to-head comparative studies against a broader range of cancer cell lines and microbial strains using standardized methodologies are necessary. Elucidation of the specific molecular targets and a more detailed understanding of its mechanism of action will also be crucial for its future development as a therapeutic agent. This guide provides a foundational understanding for researchers interested in exploring the utility of DEAE-Oxalamide in their studies.

References

Safety Operating Guide

Prudent Disposal of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential Guidance for Laboratory Personnel on the Safe Management and Disposal of a Research Chemical with Limited Safety Data.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides a comprehensive, step-by-step guide for the proper disposal of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide (CAS No. 5432-13-3), a compound for which detailed public safety and disposal information is limited.[1] In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the substance as potentially hazardous, is mandatory.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Chemical and Physical Properties Summary

PropertyValue
Chemical Name This compound
CAS Number 5432-13-3
Molecular Formula C₁₄H₃₀N₄O₂
Molecular Weight 286.41 g/mol [1][2]
Appearance Not specified (Assume solid or liquid)
Solubility Data not available
Toxicity Data Data not available
Flash Point Data not available

Step-by-Step Disposal Protocol

Given the lack of specific data, this compound waste must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), must be collected separately.

  • Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Incompatible wastes can lead to dangerous reactions.

Step 2: Waste Container and Labeling

  • Use a designated, leak-proof, and chemically compatible container for waste collection.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Also, indicate the approximate concentration and quantity of the waste.

Step 3: Temporary Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide them with all available information about the chemical, including its name, CAS number, and any known properties.

Step 5: Documentation

  • Maintain a record of the waste generated, including the amount and date of disposal, in your laboratory's chemical inventory or waste log.

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the safe disposal of this compound.

A Step 1: Waste Generation (this compound) B Step 2: Segregate Waste A->B C Step 3: Use Designated, Labeled 'Hazardous Waste' Container B->C D Step 4: Store in Satellite Accumulation Area C->D E Step 5: Contact EHS or Licensed Waste Disposal Service D->E F Step 6: Professional Waste Pickup and Disposal E->F G Step 7: Document Disposal F->G

References

Personal protective equipment for handling N1,N2-Bis(2-(diethylamino)ethyl)oxalamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N1,N2-Bis(2-(diethylamino)ethyl)oxalamide

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 5432-13-3), a compound with potential applications in medicinal chemistry.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the potential hazards associated with its functional groups: tertiary amines and an oxalamide core.

Inferred Hazards and Necessary Precautions

This compound's structure contains tertiary amine groups, which are known to be potential irritants and sensitizers. Amines can be harmful if inhaled, ingested, or absorbed through the skin, and some may cause severe irritation or burns.[2] The oxalamide functional group, as seen in the SDS for oxamide, can be harmful if swallowed and is known to cause skin and serious eye irritation.[3][4][5][6] Therefore, it is crucial to handle this compound with appropriate caution to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles or a full-face shield.To protect against potential splashes and aerosols that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), inspected before use. A lab coat or chemical-resistant apron should be worn.To prevent skin contact, which may cause irritation or absorption of the chemical.[2][7]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.To avoid inhalation of potentially harmful vapors or aerosols.[2]
Footwear Closed-toe shoes.To protect feet from potential spills.
Operational Plan for Safe Handling

Adherence to a strict operational protocol will ensure the safe handling of this compound throughout the experimental workflow.

Step 1: Preparation and Engineering Controls

  • Before handling, ensure that a chemical fume hood is operational and available.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Prepare all necessary equipment and reagents to minimize movement and potential for spills.

Step 2: Weighing and Aliquoting

  • Conduct all weighing and aliquoting of the solid compound within a chemical fume hood to contain any dust or particles.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

Step 3: Solution Preparation and Reactions

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If the process is exothermic, use an ice bath to control the temperature.

  • Keep all containers with the chemical tightly closed when not in use.

Step 4: Post-Handling and Decontamination

  • After handling, thoroughly decontaminate all surfaces, glassware, and equipment with an appropriate solvent.

  • Wash hands thoroughly with soap and water after removing gloves.

  • Remove and properly store or dispose of PPE.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., gloves, pipette tips, weighing paper), must be segregated as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, sealed, and compatible containers for chemical waste.[8] The label should include the chemical name and associated hazards.

  • Disposal Method: Do not dispose of this chemical down the drain.[8] All waste must be disposed of through a licensed hazardous waste disposal company.[8] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handling_weigh Weighing and Aliquoting (in Fume Hood) prep_setup->handling_weigh handling_reaction Solution Preparation and Reaction (in Fume Hood) handling_weigh->handling_reaction cleanup_decon Decontaminate Equipment and Work Surfaces handling_reaction->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Properly Remove and Dispose of PPE cleanup_waste->cleanup_ppe disposal_collection Store Waste in Designated Area cleanup_waste->disposal_collection cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_pickup Arrange for Licensed Hazardous Waste Pickup disposal_collection->disposal_pickup

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N1,N2-Bis(2-(diethylamino)ethyl)oxalamide
Reactant of Route 2
Reactant of Route 2
N1,N2-Bis(2-(diethylamino)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.